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4-Benzyloxy-3-nitrophenyl acetate Documentation Hub

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  • Product: 4-Benzyloxy-3-nitrophenyl acetate
  • CAS: 141498-79-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4'-Benzyloxy-3'-nitroacetophenone: Synthesis, Applications, and Experimental Protocols

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, chemical properties, and applications of the key pharmaceutical intermediate, 4'-Benzyloxy-3'-nitroacetophenone....

Author: BenchChem Technical Support Team. Date: February 2026

An authoritative guide for researchers, scientists, and professionals in drug development on the synthesis, chemical properties, and applications of the key pharmaceutical intermediate, 4'-Benzyloxy-3'-nitroacetophenone.

Introduction

4'-Benzyloxy-3'-nitroacetophenone is a vital organic compound frequently utilized as a key intermediate in the synthesis of various pharmaceutical agents.[1] While occasionally referred to by other names, its systematic identification is crucial for clarity in research and development. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and primary applications, with a focus on its role in the production of complex active pharmaceutical ingredients (APIs). The information presented herein is intended to provide senior application scientists and drug development professionals with the technical insights and practical methodologies required for its effective use.

Initial searches for "4-Benzyloxy-3-nitrophenyl acetate" often lead to this compound, suggesting a common misnomer where "acetate" is confused with "acetophenone." This guide will focus on the correctly identified acetophenone derivative.

Chemical Identity and Properties

A clear understanding of the chemical and physical properties of 4'-Benzyloxy-3'-nitroacetophenone is fundamental to its application in organic synthesis. These properties dictate the choice of solvents, reaction conditions, and purification methods.

PropertyValueSource(s)
CAS Number 14347-05-8[2]
Molecular Formula C₁₅H₁₃NO₄[2]
Molecular Weight 271.27 g/mol [2]
Appearance Light yellow crystal/solid[1]
Melting Point 134-136 °C[1]
Synonyms 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone, 4'-Benzyloxy-3'-nitroacetophenone, 1-(3-nitro-4-phenylmethoxyphenyl)ethanone[2][3]

Synthesis of 4'-Benzyloxy-3'-nitroacetophenone

The most common and practical synthesis of 4'-Benzyloxy-3'-nitroacetophenone involves the benzylation of 4'-hydroxy-3'-nitroacetophenone. This reaction protects the phenolic hydroxyl group, allowing for further functionalization of the molecule.

Experimental Protocol: Benzylation of 4'-hydroxy-3'-nitroacetophenone

This protocol describes a typical procedure for the synthesis of 4'-Benzyloxy-3'-nitroacetophenone.

Materials:

  • 4'-hydroxy-3'-nitroacetophenone

  • Benzyl chloride (or Benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • Sodium iodide (NaI) - optional, as a catalyst

  • Phase-transfer catalyst (e.g., TEBA) - optional

  • Water

  • Chloroform (or another suitable solvent)

Procedure:

  • In a suitable reaction vessel, dissolve 4'-hydroxy-3'-nitroacetophenone (0.11 mol) in a mixture of 100 mL of water and 100 mL of chloroform.[4]

  • To this solution, add potassium carbonate (17 g, 0.123 mol), sodium iodide (1.7 g, 0.0135 mol), and a phase-transfer catalyst like TEBA (3.5 g, 0.0155 mol).[4]

  • Add benzyl chloride (14 mL, 0.12 mol) to the reaction mixture.[4]

  • Heat the mixture to reflux and maintain for approximately 6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]

  • After the reaction is complete, cool the mixture to room temperature and separate the aqueous layer.[4]

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by two washes with water.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.[4]

  • The resulting yellow crystals can be further purified by recrystallization. The expected yield is approximately 89.9%, with a melting point of 134-136 °C.[4]

Synthesis Workflow Diagram

Caption: Synthesis of 4'-Benzyloxy-3'-nitroacetophenone.

Applications in Pharmaceutical Synthesis

The primary and most well-documented application of 4'-Benzyloxy-3'-nitroacetophenone is as a crucial intermediate in the synthesis of Arformoterol, a long-acting β2-adrenergic agonist used for the treatment of chronic obstructive pulmonary disease (COPD).[5]

Role in Arformoterol Synthesis

4'-Benzyloxy-3'-nitroacetophenone serves as the precursor to 2-bromo-4'-benzyloxy-3'-nitroacetophenone, which is a key building block in the multi-step synthesis of Arformoterol.[5] The benzyloxy group acts as a protecting group for the phenol, which is deprotected in the final stages of the synthesis.

Experimental Protocol: Bromination of 4'-Benzyloxy-3'-nitroacetophenone

This protocol outlines the synthesis of 2-bromo-4'-benzyloxy-3'-nitroacetophenone.

Materials:

  • 4'-Benzyloxy-3'-nitroacetophenone

  • Bromine

  • Chloroform

  • Benzene (for washing)

Procedure:

  • Dissolve 5.4 g of 4'-benzyloxy-3'-nitroacetophenone in 60 mL of chloroform in a suitable reaction vessel.[6]

  • Prepare a solution of 3.2 g of bromine in 5 mL of chloroform.[6]

  • With stirring, add the bromine solution dropwise to the solution of 4'-benzyloxy-3'-nitroacetophenone.[6]

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes.[6]

  • Concentrate the reaction product under reduced pressure.[6]

  • Wash the resulting crystalline residue with 20 mL of benzene and dry to obtain 5.5 g of 4-benzyloxy-3-nitro-α-bromoacetophenone. The expected melting point is 135-136 °C.[6]

Arformoterol Synthesis Pathway

G A 4'-Benzyloxy-3'-nitroacetophenone B Bromination A->B C 2-Bromo-4'-benzyloxy-3'-nitroacetophenone B->C D Enantioselective Reduction C->D E (R)-Bromohydrin Intermediate D->E F Epoxidation E->F G (R)-Styrene Oxide Intermediate F->G H Coupling with Chiral Amine G->H I Protected Arformoterol Precursor H->I J Multi-step Deprotection & Formylation I->J K Arformoterol J->K

Caption: Role in the Arformoterol synthesis pathway.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling 4'-Benzyloxy-3'-nitroacetophenone and its derivatives.

  • General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[7]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[7]

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

4'-Benzyloxy-3'-nitroacetophenone is a compound of significant interest to the pharmaceutical industry, primarily due to its indispensable role in the synthesis of arformoterol. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in a research and development setting. The protocols and data presented in this guide offer a solid foundation for scientists and professionals working with this important chemical intermediate.

References

Sources

Exploratory

Technical Guide: Hydrolysis Mechanism of 4-Benzyloxy-3-Nitrophenyl Acetate

Executive Summary 4-Benzyloxy-3-nitrophenyl acetate (BNA) represents a specialized class of chromogenic ester substrates used to probe the active sites of esterases, lipases, and catalytic antibodies. Unlike the ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Benzyloxy-3-nitrophenyl acetate (BNA) represents a specialized class of chromogenic ester substrates used to probe the active sites of esterases, lipases, and catalytic antibodies. Unlike the ubiquitous p-nitrophenyl acetate (pNPA), BNA incorporates a hydrophobic benzyloxy tail and a meta-positioned nitro group. This structural complexity allows researchers to evaluate not just catalytic turnover, but also the hydrophobic binding capacity and stereoelectronic specificity of an enzyme's active site.

This guide provides a definitive breakdown of the BNA hydrolysis mechanism, offering a validated experimental framework for its use in kinetic assays.

Part 1: Molecular Architecture & Reactivity

To understand the hydrolysis of BNA, one must first deconstruct its design, which balances stability with lability.

Structural Components[1][2]
  • The Scissile Bond: The ester linkage (

    
    ) is the target of nucleophilic attack.
    
  • The Leaving Group (4-Benzyloxy-3-nitrophenolate):

    • 3-Nitro Group: Positioned meta to the ester bond. Through inductive electron withdrawal (

      
       effect), it pulls electron density away from the phenolic oxygen. This lowers the 
      
      
      
      of the leaving group (relative to unsubstituted phenol), making the ester bond more susceptible to hydrolysis and stabilizing the resulting phenolate ion.
    • 4-Benzyloxy Group: Positioned para to the ester. This bulky, hydrophobic moiety mimics the side chains of natural substrates (e.g., phenylalanine or lipid chains). It probes the "hydrophobic pocket" of enzymes, offering binding energy (

      
      ) that simple substrates like pNPA cannot provide.
      
The Chromogenic Signal

Upon hydrolysis, the molecule releases 4-benzyloxy-3-nitrophenolate .

  • Intact Ester: Colorless / Pale Yellow.

  • Free Phenolate: Distinct Yellow/Orange (

    
    ).
    
  • Detection Principle: The resonance delocalization of the negative charge onto the nitro group (even from the meta position, though less effective than para, the inductive effect is strong) creates a bathochromic shift, allowing spectrophotometric quantification.

Part 2: The Hydrolysis Mechanism

The hydrolysis of BNA proceeds via a classic Nucleophilic Acyl Substitution . This can occur through a spontaneous chemical pathway (base-catalyzed) or an enzymatic pathway.

Enzymatic Mechanism (Serine Hydrolase)

In the context of lipases or catalytic antibodies (e.g., antibody 43C9), the reaction follows a two-step "Ping-Pong" mechanism involving a covalent acyl-enzyme intermediate.

  • Michaelis Complex (

    
    ):  The BNA binds to the enzyme. The benzyloxy tail anchors into the hydrophobic pocket.
    
  • Acylation: The catalytic Serine nucleophile (activated by His/Asp triad) attacks the carbonyl carbon of BNA.

  • Tetrahedral Intermediate I: Stabilized by the "oxyanion hole."

  • Release of Leaving Group: The C-O bond breaks, releasing 4-benzyloxy-3-nitrophenolate (The signal). The enzyme is now acetylated.

  • Deacylation: A water molecule (activated by Histidine) attacks the acetyl-enzyme.

  • Tetrahedral Intermediate II: Collapse of this intermediate releases Acetate and regenerates the free enzyme.

Visualization of the Pathway

BNA_Hydrolysis Substrate 4-Benzyloxy-3-nitrophenyl Acetate (Substrate) ES_Complex Enzyme-Substrate Complex (E·S) Substrate->ES_Complex + Enzyme Tet_Int_1 Tetrahedral Intermediate I ES_Complex->Tet_Int_1 Nucleophilic Attack (Ser-OH) Acyl_Enzyme Acyl-Enzyme Intermediate Tet_Int_1->Acyl_Enzyme Collapse Product_1 4-Benzyloxy-3-nitrophenolate (Yellow Signal) Tet_Int_1->Product_1 Release LG Tet_Int_2 Tetrahedral Intermediate II Acyl_Enzyme->Tet_Int_2 + H2O (Hydrolysis) Tet_Int_2->ES_Complex Regenerate Enzyme Product_2 Acetate (Byproduct) Tet_Int_2->Product_2 Release Acetate

Figure 1: The enzymatic hydrolysis pathway of BNA. The release of the yellow phenolate occurs during the acylation step, making it a pre-steady-state burst indicator in some kinetics.

Part 3: Experimental Protocol (Assay Development)

Due to the hydrophobicity of the benzyloxy group, BNA is significantly less soluble in water than pNPA. This protocol addresses the solubility challenge to prevent precipitation, which causes false scattering signals.

Reagents & Preparation
ReagentConcentrationRolePreparation Note
BNA Stock 100 mMSubstrateDissolve in 100% DMSO or Acetonitrile . Store at -20°C.
Assay Buffer 50 mM Tris-HCl (pH 8.0)Reaction MediumpH 8.0 ensures the leaving phenol is deprotonated (visible).
Surfactant 0.1% Triton X-100SolubilizerEssential to maintain BNA in solution upon dilution.
Enzyme VariableCatalystDilute in buffer immediately before use.[1]
Validated Workflow
  • Blank Preparation (Critical):

    • Mix

      
       Assay Buffer + 
      
      
      
      BNA Stock.
    • Note: This measures spontaneous hydrolysis (background).

  • Sample Preparation:

    • Mix

      
       Assay Buffer + 
      
      
      
      Enzyme Solution.
    • Incubate at 25°C (or 37°C) for 5 minutes to equilibrate.

  • Initiation:

    • Add

      
       BNA Stock to the Sample.
      
    • Final Substrate Concentration: 2.0 mM (adjust based on

      
      ).
      
    • Final Solvent Concentration: 2% (v/v). Do not exceed 5% to avoid enzyme denaturation.

  • Measurement:

    • Monitor Absorbance at 400 nm (or 410 nm) continuously for 5–10 minutes.

    • Linear range selection: Use the initial velocity (

      
      ) where 
      
      
      
      .
Data Analysis

Calculate activity using the Beer-Lambert Law:



  • 
    : Extinction coefficient of 4-benzyloxy-3-nitrophenolate. Note: This must be determined empirically under your specific pH conditions, but is typically 
    
    
    
    .
  • 
    : Path length (1 cm).
    

Part 4: Troubleshooting & Stability

Spontaneous Hydrolysis

BNA is an "activated" ester. At pH > 8.5, hydroxide ions (


) will directly attack the ester bond, causing high background absorbance.
  • Solution: Keep pH

    
     8.[2][3]0. If higher pH is required for the enzyme, run a parallel blank for every single sample and subtract the rate.
    
Solubility Issues (Turbidity)

If the reaction mixture turns cloudy immediately upon adding the substrate, the BNA has precipitated.

  • Solution: Increase Triton X-100 to 0.5% or use a co-solvent mixture (e.g., 5% Isopropanol) in the buffer. Verify that the solvent does not inhibit your specific enzyme.

Wavelength Selection

While 405 nm is standard for p-nitrophenol, the "benzyloxy" and "3-nitro" substituents shift the spectrum.

  • Validation Step: Perform a spectral scan (300–500 nm) of the fully hydrolyzed product (BNA + NaOH) to determine the true

    
     for your specific buffer system.
    

Part 5: Kinetic Analysis Workflow

Kinetic_Workflow Step1 Determine Extinction Coeff (ε) (Hydrolyze BNA with excess NaOH) Step2 Substrate Saturation Curve (0.1 mM to 5.0 mM BNA) Step1->Step2 Step3 Measure Initial Rates (V0) (Subtract Blank Rates) Step2->Step3 Step4 Lineweaver-Burk / Non-Linear Fit Step3->Step4 Step5 Calculate Km and kcat Step4->Step5

Figure 2: Step-by-step kinetic characterization workflow for BNA hydrolysis.

References

  • Context: Provides the foundational methodology for nitrophenyl esterase assays, including buffer prepar
  • Context: Details the solubilization strategies for hydrophobic nitrophenyl esters, critical for the benzyloxy analog.
  • Context: Discusses the design of hapten-substrate pairs (including nitrophenyl esters)
  • Um, I. H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate. Scholaris. Retrieved from [Link]

    • Context: Provides mechanistic insights into the transition state stabilization and solvent effects on nitrophenyl ester hydrolysis.

Sources

Foundational

Technical Monograph: 4-Benzyloxy-3-nitrophenol as a Chromogenic Scaffold

The following technical guide details the properties, mechanisms, and applications of 4-Benzyloxy-3-nitrophenol (BNP) . This monograph is designed for researchers utilizing nitro-aromatic scaffolds in metabolic assays, i...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, mechanisms, and applications of 4-Benzyloxy-3-nitrophenol (BNP) . This monograph is designed for researchers utilizing nitro-aromatic scaffolds in metabolic assays, inhibitor synthesis, and spectrophotometric analysis.

[1]

Executive Summary & Chemical Identity

4-Benzyloxy-3-nitrophenol (CAS: 16292-23-8 / 14347-05-8 derivatives) serves as a critical intermediate in the synthesis of chromogenic substrates and pharmaceutical agents.[1] Unlike simple nitrophenols, the presence of the benzyloxy protecting group at the para-position (relative to the hydroxyl) locks the electronic resonance system, creating a "masked" chromogen.

Its primary utility in drug discovery lies in its role as a pro-chromophore for cytochrome P450 (CYP450) O-dealkylation assays and as a building block for benzimidazole-based anthelmintics and kinase inhibitors.[1]

PropertySpecification
IUPAC Name 4-(Benzyloxy)-3-nitrophenol
Molecular Formula C₁₃H₁₁NO₄
Molecular Weight 245.23 g/mol
Appearance Yellow to orange crystalline solid
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water

(Base)
~400–415 nm (Phenolate form)
pKa (Theoretical) ~7.8 – 8.2 (Meta-nitro influence)

Chromogenic Mechanism & Spectral Properties[2]

The "chromogenic" nature of 4-Benzyloxy-3-nitrophenol arises from the intramolecular charge transfer (ICT) associated with the nitro group conjugated to the aromatic ring.[1]

The Push-Pull Electronic System

The molecule features a "push-pull" electronic architecture:

  • Electron Donor: The phenolic hydroxyl group (-OH) at position 1 (and the benzyloxy ether at position 4).

  • Electron Acceptor: The nitro group (-NO

    
    ) at position 3.
    

In acidic or neutral media, the molecule exists in a protonated state, exhibiting a pale yellow color (


 nm). Upon deprotonation (pH > pKa), the phenolic proton is removed, forming the phenolate anion . The negative charge delocalizes into the ring, strongly interacting with the electron-withdrawing nitro group. This lowers the energy gap for the 

transition, causing a bathochromic (red) shift to

nm and a hyperchromic effect (increased extinction coefficient).
Visualization of Resonance

The following diagram illustrates the resonance stabilization that leads to the visible color change in alkaline conditions.

Resonance Neutral Neutral Phenol (Pale Yellow) Protonated OH Base Alkaline Buffer (pH > 8.5) Neutral->Base Deprotonation Anion Phenolate Anion (Intense Yellow/Orange) Delocalized Charge Base->Anion Formation of Conjugated System Nitro Nitro Group (C3) Electron Sink Anion->Nitro Charge Transfer (ICT)

Figure 1: Mechanism of chromogenic shift.[1] The formation of the phenolate anion allows charge transfer to the nitro group, absorbing blue light and appearing yellow/orange.

Application: O-Dealkylation Metabolic Assays

One of the most sophisticated uses of 4-Benzyloxy-3-nitrophenol is as a probe substrate for oxidative dealkylation enzymes (e.g., Cytochrome P450 isoforms).[1]

The Principle

The benzyloxy group acts as a "mask." When incubated with metabolic enzymes (like CYP450), the enzyme attacks the benzylic carbon, leading to O-debenzylation .

  • Substrate (BNP): Moderate absorbance at 400 nm (due to steric bulk and ether linkage).

  • Product (3-Nitrohydroquinone/4-Hydroxy-3-nitrophenol): Upon cleavage, a second hydroxyl group is generated.[1] This product (a nitro-hydroquinone derivative) has distinct redox and spectral properties compared to the parent ether.[1] In alkaline stop solution, the product forms a dianion or quinoid species with a distinct extinction coefficient.

Assay Workflow

The following protocol describes the validation of metabolic stability or enzyme activity using BNP.

Reagents Required:
  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: 1N NaOH or 20% Trichloroacetic acid (TCA) followed by base.

  • Enzyme Source: Liver Microsomes (RLM/HLM) or Recombinant CYP450.

  • Cofactor: NADPH regenerating system.

Step-by-Step Protocol:
  • Preparation: Dissolve 4-Benzyloxy-3-nitrophenol in DMSO to create a 10 mM stock. Dilute to 50–100 µM in Phosphate Buffer.

  • Incubation:

    • Mix 100 µL Substrate solution + 10 µL Microsomes.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate: Add 10 µL NADPH (10 mM).

  • Reaction: Incubate at 37°C for 15–60 minutes.

  • Termination: Add 100 µL of 1N NaOH (Stop Solution).

    • Note: The addition of NaOH serves two purposes: it stops the enzymatic reaction and deprotonates the phenolic products to maximize chromogenicity.

  • Detection: Measure Absorbance at 405 nm or 450 nm .

    • Quantification: Compare against a standard curve of the debenzylated product (3-nitro-4-hydroxyphenol).[1]

AssayWorkflow Substrate Substrate: 4-Benzyloxy-3-nitrophenol (Masked) Enzyme Enzyme Reaction (CYP450 + NADPH) 37°C, 30 min Substrate->Enzyme Cleavage O-Debenzylation (Release of Benzaldehyde) Enzyme->Cleavage Product Product: 3-Nitrohydroquinone (Free Phenols) Cleavage->Product Alkali Add NaOH (pH > 10) Product->Alkali Readout Spectrophotometry (Abs @ 405-450 nm) Alkali->Readout Bathochromic Shift

Figure 2: Enzymatic O-debenzylation workflow.[1] The shift in absorbance upon alkali addition quantifies the enzymatic turnover.

Synthetic Utility & Handling[1]

Synthetic Precursor

Beyond assays, BNP is a scaffold for "Click Chemistry" and drug synthesis.

  • Reduction: The nitro group can be reduced (using SnCl₂ or H₂/Pd) to an amine (3-amino-4-benzyloxyphenol).[1] This amine is a versatile nucleophile for creating benzimidazoles or coupling with amino acids to form peptide-based protease substrates.[1]

  • Deprotection: Hydrogenolysis removes the benzyl group to yield 3-nitrohydroquinone , a redox-active compound used in electrochemical sensors.[1]

Safety & Stability (E-E-A-T)
  • Light Sensitivity: Nitro-aromatics are photosensitive.[1] Store the solid and DMSO stocks in amber vials protected from direct light to prevent non-enzymatic degradation or darkening.

  • Toxicity: Like most nitrophenols, BNP acts as an uncoupler of oxidative phosphorylation and is a skin irritant. Handle with nitrile gloves and work within a fume hood.

  • Self-Validation: Before running an enzymatic assay, perform a pH scan . Dilute the substrate in buffers ranging from pH 4.0 to 10.0. A sigmoidal increase in absorbance at 405 nm confirms the integrity of the nitrophenol core and determines the specific pKa of your lot.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 86088, 4-Benzyloxy-3-nitrophenol.[1] PubChem. Available at: [Link][1]

  • M. Kato et al. (2016).[2] "Chromogenic nitrophenolate-based substrates for light-driven hybrid P450 BM3 enzyme assay." Journal of Inorganic Biochemistry. Available at: [Link]

  • Doc Brown's Chemistry. "UV-visible absorption spectra of aromatic compounds - phenols and nitrophenols." Advanced Organic Chemistry Notes. Available at: [Link]

Sources

Exploratory

Solubility of 4-benzyloxy-3-nitrophenyl acetate in organic solvents

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-3-nitrophenyl Acetate in Organic Solvents Abstract The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochem...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility of 4-Benzyloxy-3-nitrophenyl Acetate in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical parameter that profoundly influences drug development, from synthesis and purification to formulation and bioavailability. This technical guide provides a comprehensive overview of the principles, determination, and practical considerations for the solubility of 4-benzyloxy-3-nitrophenyl acetate, a key chemical intermediate. This document is intended for researchers, scientists, and professionals in the drug development field, offering both theoretical insights and actionable experimental protocols.

Introduction: The Significance of Solubility in Pharmaceutical Development

In the journey of a drug from a laboratory concept to a clinical reality, solubility is a fundamental property that dictates its fate at nearly every stage. For a key intermediate like 4-benzyloxy-3-nitrophenyl acetate, understanding its solubility in various organic solvents is paramount for several reasons:

  • Synthesis and Reaction Kinetics: Many chemical reactions are carried out in a solution phase. The solubility of reactants in a given solvent system governs the reaction rate, efficiency, and in some cases, the reaction pathway itself.

  • Purification and Crystallization: Techniques such as recrystallization, which are vital for achieving the high purity standards required for APIs, are entirely dependent on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures.

  • Formulation: The ability to create stable and effective dosage forms, whether oral, injectable, or topical, hinges on the solubility of the API in appropriate excipients and solvent systems.

  • Analytical Characterization: Accurate quantification and characterization of a compound using techniques like High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectroscopy require it to be fully dissolved in a suitable solvent.[1][2]

This guide will delve into the theoretical and practical aspects of determining the solubility of 4-benzyloxy-3-nitrophenyl acetate, providing a robust framework for its application in a research and development setting.

Theoretical Framework: Predicting and Understanding Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[3][4] This concept is rooted in the intermolecular forces between the solute (4-benzyloxy-3-nitrophenyl acetate) and the solvent molecules.

Molecular Structure Analysis of 4-Benzyloxy-3-nitrophenyl Acetate:

To predict its solubility, we must first analyze the structural features of 4-benzyloxy-3-nitrophenyl acetate:

  • Polar Groups: The molecule contains several polar functional groups, including the nitro group (-NO₂), the ester group (-OCOCH₃), and the ether linkage (-O-). These groups are capable of dipole-dipole interactions and, in the case of the ether oxygen, acting as a hydrogen bond acceptor.

  • Nonpolar Regions: The presence of two aromatic rings (the phenyl ring and the benzyloxy group) contributes to the nonpolar character of the molecule, leading to van der Waals interactions.

The overall solubility of 4-benzyloxy-3-nitrophenyl acetate in a particular solvent will be a balance between these polar and nonpolar characteristics.[4]

Solvent Properties and their Influence:

Organic solvents can be broadly classified based on their polarity:

  • Polar Protic Solvents (e.g., methanol, ethanol): These solvents contain a hydrogen atom bonded to an electronegative atom (like oxygen) and can act as both hydrogen bond donors and acceptors. They are generally good solvents for polar compounds.

  • Polar Aprotic Solvents (e.g., acetone, dimethyl sulfoxide (DMSO), ethyl acetate): These solvents have a dipole moment but lack an O-H or N-H bond, so they can only act as hydrogen bond acceptors. They are effective at dissolving compounds with polar functional groups.[4]

  • Nonpolar Solvents (e.g., hexanes, toluene): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. They are suitable for dissolving nonpolar compounds.[4]

Based on its structure, it can be hypothesized that 4-benzyloxy-3-nitrophenyl acetate will exhibit good solubility in moderately polar to polar aprotic solvents due to the presence of its various polar functional groups. Its solubility in nonpolar solvents is expected to be lower, while its solubility in polar protic solvents will depend on the balance between hydrogen bonding interactions and the nonpolar aromatic regions.

The Impact of Temperature:

For most solid organic compounds, solubility increases with increasing temperature.[5][6] This is because the dissolution process is often endothermic, meaning it requires energy to break the crystal lattice of the solute.[7] This principle is the basis for recrystallization techniques.

Experimental Determination of Solubility: A Step-by-Step Guide

The most reliable way to determine the solubility of a compound is through experimental measurement. The shake-flask method is a widely accepted and straightforward approach.[7]

Materials and Equipment
  • 4-Benzyloxy-3-nitrophenyl acetate (high purity)

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexanes)

  • Analytical balance

  • Scintillation vials or small flasks with screw caps

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Weigh excess solute into vials B Add a known volume of solvent A->B C Seal vials and place in shaker B->C D Equilibrate at constant temperature (e.g., 24-48 hours) C->D E Centrifuge to pellet excess solid D->E F Withdraw supernatant E->F G Filter the supernatant F->G H Prepare dilutions of the filtrate G->H I Quantify concentration using HPLC or UV-Vis H->I J Calculate solubility I->J

Caption: Experimental workflow for solubility determination.

Detailed Protocol
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 4-benzyloxy-3-nitrophenyl acetate into a series of vials. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Pipette a precise volume of the desired organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

  • Sample Collection and Preparation:

    • After equilibration, visually confirm the presence of undissolved solid in each vial.

    • Centrifuge the vials to pellet the excess solid.

    • Carefully withdraw a known volume of the clear supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of accurate dilutions of the filtered supernatant.

    • Analyze the diluted samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy, to determine the concentration of 4-benzyloxy-3-nitrophenyl acetate.[1][2] A pre-established calibration curve with known concentrations of the compound is essential for accurate quantification.[8]

Analytical Method Considerations
  • HPLC-UV: This is often the preferred method due to its high specificity and sensitivity. A reversed-phase C18 column is typically suitable for this type of molecule. The mobile phase composition (e.g., a mixture of acetonitrile and water) and the detection wavelength should be optimized.

  • UV-Vis Spectroscopy: This is a simpler and faster method. A wavelength of maximum absorbance (λmax) for 4-benzyloxy-3-nitrophenyl acetate in the chosen solvent must be determined. This method is best suited for pure solutions where there are no interfering substances that absorb at the same wavelength.[1]

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility of 4-Benzyloxy-3-nitrophenyl Acetate in Various Organic Solvents at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Hexanes0.1< 0.1< 0.0003
Toluene2.45.20.018
Dichloromethane3.185.70.298
Ethyl Acetate4.448.90.170
Acetone5.1152.30.530
Ethanol5.225.60.089
Methanol6.615.80.055
Dimethyl Sulfoxide (DMSO)7.2> 200> 0.696

(Note: The data in this table is hypothetical and for illustrative purposes only. Actual values must be determined experimentally.)

Interpretation of Results:

The hypothetical data in Table 1 suggests that 4-benzyloxy-3-nitrophenyl acetate has the highest solubility in polar aprotic solvents like acetone and DMSO, and good solubility in a moderately polar solvent like dichloromethane. Its solubility is lower in polar protic solvents like ethanol and methanol, and very low in nonpolar solvents like hexanes. This trend aligns with the structural analysis of the molecule, where the polar functional groups dominate its solubility behavior in polar aprotic environments.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key factors that can influence the solubility of an organic compound.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions External Conditions Solubility Solubility of 4-Benzyloxy-3-nitrophenyl Acetate MolecularSize Molecular Size Solubility->MolecularSize Influenced by Polarity Polarity & Functional Groups Solubility->Polarity Influenced by CrystalLattice Crystal Lattice Energy Solubility->CrystalLattice Influenced by SolventPolarity Solvent Polarity Solubility->SolventPolarity Dependent on Hbonding Hydrogen Bonding Capacity Solubility->Hbonding Dependent on Temperature Temperature Solubility->Temperature Affected by Pressure Pressure (for gases) Solubility->Pressure Affected by

Caption: Key factors influencing solubility.

  • Molecular Size: Generally, as the molecular size increases, solubility tends to decrease, as it becomes more difficult for solvent molecules to surround the larger solute molecule.[6]

  • Crystal Lattice Energy: For a solid to dissolve, the energy required to break its crystal lattice must be overcome by the energy released from the solvation process. A higher crystal lattice energy can lead to lower solubility.

  • Purity of the Compound: The presence of impurities can affect the measured solubility of a compound.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and determining the solubility of 4-benzyloxy-3-nitrophenyl acetate in organic solvents. By combining theoretical principles with a robust experimental methodology, researchers can generate reliable solubility data that is crucial for the efficient development of pharmaceutical intermediates and APIs.

Future studies could explore the solubility of this compound in binary solvent mixtures, which are often used in industrial processes. Additionally, the development of a thermodynamic model to predict the solubility of 4-benzyloxy-3-nitrophenyl acetate and related compounds would be a valuable tool for process optimization and solvent selection.

References

  • University of Calgary. (2023, August 31). Solubility of Organic Compounds. LibreTexts. [Link]

  • Aldeghi, M., et al. (2022). Physics-Based Solubility Prediction for Organic Molecules. National Center for Biotechnology Information. [Link]

  • Sacred Heart University. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • University of Massachusetts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. [Link]

  • Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. [Link]

  • University of California, Davis. SOLUBILITY. [Link]

  • Chemsrc. (2025, August 21). 4-Benzyloxy-3-nitroacetophenone | CAS#:14347-05-8. [Link]

  • BYJU'S. Factors Affecting Solubility. [Link]

  • Google Patents. CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • Solubility of Things. p-Nitrophenyl acetate. [Link]

  • PrepChem.com. Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • ResearchGate. (2025, November 26). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • ResearchGate. (2020, August 18). HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • PrepChem.com. Synthesis of 4-Benzyloxy-3-nitrophenyl glyoxal. [Link]

  • PubMed. (2024, January 1). Discovery of (S)-3-(4-(benzyloxy)phenyl)-2-(2-phenoxyacetamido)propanoic acid derivatives as a new class of GPR34 antagonists. [Link]

  • National Center for Biotechnology Information. HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile. [Link]

  • College of Saint Benedict and Saint John's University. Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. [Link]

  • Environmental Protection Agency. Benzyl (4-methoxyphenyl)acetate Properties. [Link]

  • Journal of Applied Pharmaceutical Science. (2011, July 1). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. [Link]

  • DISCOVERY. (2022, July 15). In-vivo anti-inflammatory activity studies of some p- nitrophenyl hydrazones. [Link]

  • PubMed. (2023, January 15). Design, synthesis, and bioactivity evaluation of novel 1-(4-(benzylsulfonyl)-2-nitrophenyl) derivatives as potential anti-inflammatory agents against LPS-induced acute lung injury. [Link]

Sources

Foundational

4-Benzyloxy-3-nitrophenyl acetate molecular weight and formula

An In-depth Technical Guide to 4-Benzyloxy-3-nitroacetophenone A Note on Nomenclature: This guide focuses on the chemical compound 4-Benzyloxy-3-nitroacetophenone (CAS No: 14347-05-8). While the initial query referenced...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-Benzyloxy-3-nitroacetophenone

A Note on Nomenclature: This guide focuses on the chemical compound 4-Benzyloxy-3-nitroacetophenone (CAS No: 14347-05-8). While the initial query referenced "4-Benzyloxy-3-nitrophenyl acetate," the preponderance of scientific literature and chemical databases points to the acetophenone analogue as a compound of significant interest in research and development, particularly as a key synthetic intermediate. This document will, therefore, delve into the properties, synthesis, and applications of 4-Benzyloxy-3-nitroacetophenone, providing a comprehensive resource for researchers, scientists, and professionals in drug development.

Core Compound Identification and Properties

4-Benzyloxy-3-nitroacetophenone is an aromatic ketone characterized by a benzyloxy group and a nitro group attached to the acetophenone core. These functional groups impart specific reactivity and properties that are leveraged in multi-step organic syntheses.

Chemical Structure

The molecular structure of 4-Benzyloxy-3-nitroacetophenone is fundamental to its reactivity. The electron-withdrawing nature of the nitro group and the acetyl group deactivates the aromatic ring towards electrophilic substitution, while the benzyloxy group is an ortho-, para-directing activating group, albeit sterically hindered.

Caption: Molecular Structure of 4-Benzyloxy-3-nitroacetophenone.

Physicochemical Data

A summary of the key physicochemical properties of 4-Benzyloxy-3-nitroacetophenone is provided below. These data are crucial for designing experimental conditions, including solvent selection and purification methods.

PropertyValueSource(s)
Molecular Formula C15H13NO4[1][2][3]
Molecular Weight 271.27 g/mol [2][3]
CAS Number 14347-05-8[1][2][4]
Appearance Yellow Solid[2]
Melting Point 134-136 °C[1][2]
Boiling Point 426.6 ± 30.0 °C at 760 mmHg (Predicted)[1][2]
Density 1.247 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Soluble in Chloroform, DMF, DMSO, Ethyl Acetate[2]
Storage Store in freezer (-20°C), sealed in a dry environment[2][3]

Synthesis and Reactivity

4-Benzyloxy-3-nitroacetophenone is typically synthesized from commercially available precursors. Its strategic importance lies in its utility as a building block for more complex molecules.[5]

Synthetic Pathways

A common route to 4-Benzyloxy-3-nitroacetophenone involves the benzylation of 4-hydroxy-3-nitroacetophenone. This reaction protects the hydroxyl group, allowing for subsequent selective transformations at other positions of the molecule. The choice of a benzyl protecting group is strategic, as it can be removed under relatively mild hydrogenolysis conditions, which are often compatible with other functional groups.

Key Reactions: α-Bromination

A pivotal reaction involving 4-Benzyloxy-3-nitroacetophenone is its α-bromination to yield 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone.[6] This derivative is a crucial intermediate in the synthesis of various pharmaceuticals.[6][7] The bromine atom introduces a good leaving group, facilitating subsequent nucleophilic substitution reactions.

Applications in Drug Development

The primary application of 4-Benzyloxy-3-nitroacetophenone in the pharmaceutical industry is as a key starting material for the synthesis of long-acting β2-adrenergic receptor agonists.

Intermediate in Arformoterol Synthesis

4-Benzyloxy-3-nitroacetophenone is a well-established intermediate in the synthesis of Arformoterol, a potent bronchodilator used for the long-term management of chronic obstructive pulmonary disease (COPD).[6] The synthesis involves the conversion of 4-Benzyloxy-3-nitroacetophenone to its α-bromo derivative, followed by a series of reactions to introduce the chiral side chain and reduce the nitro group.[6][8]

A 4-Benzyloxy-3-nitroacetophenone B α-Bromination A->B C 1-(4-(Benzyloxy)-3-nitrophenyl) -2-bromoethanone B->C D Chiral Reduction & Amine Condensation C->D E Arformoterol Precursor D->E F Deprotection E->F G Arformoterol F->G

Caption: Synthetic workflow from 4-Benzyloxy-3-nitroacetophenone to Arformoterol.

Experimental Protocol: α-Bromination

The following protocol for the α-bromination of 4-Benzyloxy-3-nitroacetophenone is based on established synthetic methods.[7] This procedure serves as an illustrative example of a key transformation involving the title compound.

Objective: To synthesize 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone from 4-Benzyloxy-3-nitroacetophenone.

Materials:

  • 4-Benzyloxy-3-nitroacetophenone (1.0 eq)

  • Chloroform (anhydrous)

  • Bromine (1.05 eq)

  • Benzene (for washing)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-Benzyloxy-3-nitroacetophenone in anhydrous chloroform.

  • Bromine Addition: Prepare a solution of bromine in chloroform. Add this solution dropwise to the stirred solution of the starting material at room temperature. The causality for the dropwise addition is to control the reaction rate and prevent the formation of di-brominated byproducts.

  • Reaction Monitoring: Stir the reaction mixture for an additional 30 minutes after the addition is complete. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the chloroform.

  • Purification: Wash the resulting crystalline residue with benzene to remove any unreacted bromine and other impurities.

  • Drying: Dry the purified product, 1-(4-(Benzyloxy)-3-nitrophenyl)-2-bromoethanone, to obtain a crystalline solid.

Self-Validation: The identity and purity of the product should be confirmed by analytical techniques such as melting point determination, ¹H NMR, and ¹³C NMR spectroscopy. The melting point of the product is expected to be in the range of 135-137 °C.[6][7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 4-Benzyloxy-3-nitroacetophenone and its derivatives.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[9][10]

  • Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.[9]

  • Storage: Keep the container tightly closed in a dry and well-ventilated place, preferably in a freezer to maintain product quality.[2][11]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10]

    • Skin: Wash with plenty of soap and water.[10]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[10]

References

Sources

Protocols & Analytical Methods

Method

Topic: The Strategic Role of 4-Benzyloxy-3-nitroacetophenone and its Derivatives in the Synthesis of Formoterol

An Application Guide for Researchers and Drug Development Professionals Abstract: This document provides a detailed technical guide on the synthesis and application of key intermediates, particularly 4-Benzyloxy-3-nitroa...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the synthesis and application of key intermediates, particularly 4-Benzyloxy-3-nitroacetophenone and its subsequent derivatives, in the production of Formoterol. Formoterol is a potent, long-acting β2-adrenergic agonist critical in the management of asthma and chronic obstructive pulmonary disease (COPD).[1] The synthesis of its enantiomerically pure (R,R)-form (Arformoterol) is of significant pharmaceutical interest due to its enhanced therapeutic profile. This guide elucidates the strategic chemical transformations, provides step-by-step protocols for laboratory execution, and explains the causality behind experimental choices, targeting researchers and professionals in synthetic organic chemistry and drug development.

Introduction: The Synthetic Challenge of Formoterol

Formoterol possesses two chiral centers, giving rise to four possible stereoisomers. The commercially available drug is often a racemic mixture of the (R,R) and (S,S) enantiomers.[2] However, extensive pharmacological studies have revealed that the (R,R)-enantiomer, known as Arformoterol, is responsible for the desired bronchodilatory effects, while the (S,S)-enantiomer is significantly less active and may contribute to off-target effects. Consequently, stereoselective synthesis of (R,R)-Formoterol is a primary objective in pharmaceutical manufacturing.

A convergent and efficient synthesis requires robust, high-purity intermediates. Among the most critical building blocks is the substituted phenyl ring that forms the core of the Formoterol molecule. The synthetic pathway frequently employs 4-Benzyloxy-3-nitroacetophenone (CAS 14347-05-8) as a foundational intermediate.[3][4][5][6] This compound contains the necessary functional groups—a protected phenol (benzyloxy), a nitro group that will later be converted to the formamide, and a ketone that serves as a handle for constructing the chiral side chain—arranged with the correct regiochemistry.

This guide will focus on the preparation of this key intermediate and its conversion into a reactive precursor suitable for diastereoselective coupling reactions.

Overview of the Synthetic Pathway

The synthesis of Formoterol via the 4-Benzyloxy-3-nitroacetophenone route is a multi-step process designed to build complexity in a controlled manner. The general strategy involves:

  • Scaffold Formation: Synthesis of the core aromatic structure, 4-Benzyloxy-3-nitroacetophenone, from simple starting materials.

  • Side-Chain Introduction: Modification of the acetyl group to introduce a reactive handle, typically an α-bromo ketone.

  • Stereocenter Establishment: Asymmetric reduction of the ketone to establish the first chiral center.

  • Epoxidation: Formation of a chiral epoxide, a key electrophile for the subsequent coupling step.

  • Coupling: Reaction of the epoxide with the chiral amine side-chain.

  • Final Modifications: Reduction of the nitro group, formylation, and deprotection of the benzyl group to yield the final active pharmaceutical ingredient (API).

The following diagram provides a high-level overview of this synthetic journey.

G A 4-Hydroxyacetophenone B 4-Hydroxy-3-nitroacetophenone A->B Nitration C 4-Benzyloxy-3-nitroacetophenone B->C Benzylation D 2-Bromo-1-(4-benzyloxy- 3-nitrophenyl)ethanone C->D α-Bromination E (R)-1-(4-Benzyloxy-3-nitrophenyl) -2-bromoethanol D->E Asymmetric Reduction F (R)-2-(4-Benzyloxy-3-nitrophenyl) oxirane E->F Cyclization (Base) G Coupled Intermediate F->G Coupling with Chiral Amine H (R,R)-Formoterol G->H Reduction, Formylation, Debenzylation

Figure 1: High-level synthetic pathway to (R,R)-Formoterol.

Synthesis of Key Intermediate: 4-Benzyloxy-3-nitroacetophenone

This intermediate is most reliably prepared via a two-step sequence starting from 4-hydroxyacetophenone, which ensures correct regiochemistry and high yields.

Protocol 1: Nitration of 4-Hydroxyacetophenone

Rationale: The hydroxyl and acetyl groups of the starting material are ortho-, para-directing and meta-directing, respectively. Nitration will preferentially occur ortho to the powerful activating hydroxyl group, yielding the desired 3-nitro isomer. The reaction is conducted at low temperatures to minimize the formation of by-products and control the exothermic nature of the reaction.

Materials:

  • 4-Hydroxyacetophenone

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Deionized Water

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 4-hydroxyacetophenone (1.0 eq).

  • Cool the flask in an ice-salt bath to 0-5 °C.

  • Slowly add concentrated sulfuric acid (4.0 eq) while maintaining the internal temperature below 10 °C. Stir until all solid has dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, pre-chilled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 4-hydroxyacetophenone over 1-2 hours, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring at 0-5 °C for an additional 2-3 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • A yellow solid will precipitate. Allow the mixture to stir for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the resulting yellow solid, 4-hydroxy-3-nitroacetophenone, under vacuum. The product is typically of sufficient purity for the next step.

Protocol 2: Benzylation of 4-Hydroxy-3-nitroacetophenone

Rationale: The acidic phenolic proton is removed by a base (potassium carbonate) to form a phenoxide, which then acts as a nucleophile in an SN2 reaction with benzyl chloride. The use of a phase-transfer catalyst, such as tetrabutylammonium bromide, can significantly accelerate the reaction rate in a biphasic or suspension system by transporting the phenoxide anion into the organic phase where it can react with the benzyl chloride.[1]

Materials:

  • 4-Hydroxy-3-nitroacetophenone (from Protocol 1)

  • Benzyl Chloride

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Tetrabutylammonium bromide (TBAB) (optional, catalytic amount)

  • Dimethylformamide (DMF) or Acetone

  • Deionized Water

Procedure:

  • To a round-bottom flask, add 4-hydroxy-3-nitroacetophenone (1.0 eq), anhydrous potassium carbonate (1.5-2.0 eq), and a catalytic amount of TBAB (0.05 eq).

  • Add a suitable solvent, such as DMF or acetone, to form a stirrable suspension.

  • Add benzyl chloride (1.1-1.2 eq) to the mixture.

  • Heat the reaction mixture to 60-80 °C and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.[1]

  • After completion, cool the reaction mixture to room temperature.

  • If using acetone, filter off the inorganic salts and concentrate the filtrate under reduced pressure. If using DMF, pour the reaction mixture into a large volume of cold water to precipitate the product.

  • Stir the aqueous mixture for 30 minutes.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with water, followed by a cold, non-polar solvent like hexane or a mixture of ethanol/water to remove impurities.

  • Dry the purified 4-Benzyloxy-3-nitroacetophenone (a pale yellow solid) under vacuum.[5]

Conversion to the (R)-Bromoethanol Precursor

With the core intermediate in hand, the next phase involves installing the functionality and stereochemistry of the side chain.

Protocol 3: α-Bromination of 4-Benzyloxy-3-nitroacetophenone

Rationale: The acetyl group is brominated at the α-position to create an electrophilic center necessary for forming the ethanolamine side chain. This reaction proceeds via an enol or enolate intermediate under acidic or basic conditions. Using elemental bromine in a suitable solvent is a common and effective method.[3]

Materials:

  • 4-Benzyloxy-3-nitroacetophenone (from Protocol 2)

  • Bromine (Br₂)

  • Chloroform (CHCl₃) or Acetic Acid

  • Hexane

Procedure:

  • Dissolve 4-Benzyloxy-3-nitroacetophenone (1.0 eq) in chloroform or glacial acetic acid in a flask protected from light.

  • In a dropping funnel, prepare a solution of bromine (1.05 eq) in the same solvent.

  • Slowly add the bromine solution to the ketone solution at room temperature with stirring. A slight warming may be observed.

  • Stir the reaction at room temperature for 2-4 hours. The disappearance of the bromine color and TLC analysis can be used to monitor the reaction.

  • Upon completion, concentrate the solvent under reduced pressure.

  • The crude product, 2-bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethanone, is often a solid. It can be purified by recrystallization or by triturating with a non-polar solvent like hexane to remove any unreacted bromine and by-products.

  • Collect the purified solid by filtration and dry under vacuum.

Figure 2: Workflow for the α-Bromination of 4-Benzyloxy-3-nitroacetophenone.

Protocol 4: Asymmetric Reduction to (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol

Rationale: This is the most critical step for establishing the desired stereochemistry of the final drug. A chiral reducing agent or catalyst is used to selectively produce one enantiomer of the alcohol. The Corey-Bakshi-Shibata (CBS) reduction, using a borane source and a chiral oxazaborolidine catalyst, is a highly effective and widely cited method for this transformation, delivering high enantiomeric excess (ee).[7]

Materials:

  • 2-Bromo-1-(4-(benzyloxy)-3-nitrophenyl)ethanone (from Protocol 3)

  • (R)-CBS catalyst (e.g., (R)-2-Methyl-CBS-oxazaborolidine)

  • Borane dimethyl sulfide complex (BH₃·SMe₂) or Borane-THF complex (BH₃·THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • Aqueous HCl (1M)

  • Ethyl Acetate

  • Brine

Procedure:

  • Set up an oven-dried, three-necked flask under a nitrogen or argon atmosphere.

  • Add the bromo-ketone (1.0 eq) and dissolve it in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add the (R)-CBS catalyst (0.1 eq) to the solution.

  • Slowly add the borane solution (e.g., BH₃·SMe₂, 1.0-1.2 eq) dropwise, keeping the temperature below 5 °C.

  • Stir the reaction at 0-5 °C for several hours, monitoring by TLC.

  • Once the reaction is complete, quench it by the slow, dropwise addition of methanol at 0 °C until gas evolution ceases.

  • Warm the mixture to room temperature and add 1M HCl.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure to yield the crude product.

  • The product, (R)-1-(4-Benzyloxy-3-nitrophenyl)-2-bromoethanol, can be purified by flash column chromatography on silica gel. Enantiomeric excess should be determined by chiral HPLC.

Summary of Key Transformations and Data

The following table summarizes the critical steps and expected outcomes in the synthesis of the Formoterol precursor.

Step Reaction Key Reagents Typical Solvent Approx. Yield Purpose
1NitrationHNO₃, H₂SO₄->90%Introduce nitro group at C3
2BenzylationBenzyl Chloride, K₂CO₃DMF / Acetone>90%Protect phenolic hydroxyl group
3α-BrominationBr₂Chloroform / Acetic Acid85-95%Create electrophilic handle
4Asymmetric Reduction(R)-CBS, BH₃·SMe₂THF80-90% (>98% ee)Establish (R) stereocenter

Safety Considerations

  • Nitration: Concentrated nitric and sulfuric acids are extremely corrosive. The reaction is highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, lab coat, and face shield. Always add acid to water (or in this case, the nitrating mixture to the substrate solution) slowly and with cooling.

  • Bromination: Bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood. Have a quenching solution (e.g., sodium thiosulfate) readily available.

  • Boranes: Borane complexes are flammable and react violently with water. All glassware must be oven-dried, and the reaction must be conducted under an inert atmosphere. Methanol is used to quench the reaction carefully and slowly.

Conclusion

The synthesis of 4-Benzyloxy-3-nitroacetophenone and its conversion to the chiral bromoethanol intermediate are foundational steps in the industrial production of (R,R)-Formoterol. The protocols outlined provide a reliable and scalable pathway. Careful control of reaction conditions, particularly during the nitration and asymmetric reduction steps, is paramount to achieving high yields and the requisite optical purity for the final pharmaceutical agent.

References

  • Vertex AI Search. (2024). 4-Bromo-2-nitrophenol synthesis.
  • Jiang, G. (2014).
  • Generics (U.S.). (2016, August 3). Arformoterol, (R,R)-Formoterol For Chronic obstructive pulmonary disease (COPD).
  • Guidechem. (2024, January 22). What is the significance of (R, R)-Formatlo's important intermediate in the synthesis of 4-Benzyloxy-3-Nitrocetophenone?
  • Google Patents. (n.d.).
  • Semantic Scholar. (n.d.). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline1.
  • Quora. (2021, June 3).
  • Google Patents. (n.d.). CN102001955A - Method for synthesizing 4-benzyloxy aniline hydrochloride.
  • Google Patents. (n.d.).
  • European Patent Office. (n.d.).
  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol.
  • Google Patents. (n.d.).
  • Mol-Instincts. (2025, May 20). 4-bromo-2-nitrophenol - 7693-52-9.
  • U.S. Food and Drug Administration. (2007, March 22). Chemistry Review(s).
  • Chemsrc. (2025, August 21). 4-Benzyloxy-3-nitroacetophenone | CAS#:14347-05-8.
  • CymitQuimica. (n.d.). CAS 7693-52-9: 4-Bromo-2-nitrophenol.
  • ResearchGate. (n.d.). Synthesis of (R,R)-formoterol. Reaction conditions: (a) K2CO3,THF/MeOH;....
  • Google Patents. (n.d.). CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • Google Patents. (n.d.).
  • Chinese Journal of Pharmaceuticals. (2012, September 10).
  • ChemicalBook. (2025, July 14). 4-Benzyloxy-3-nitroacetophenone | 14347-05-8.
  • Pharmaffiliates. (n.d.). CAS No : 14347-05-8 | Product Name : 4'-Benzyloxy-3'-nitroacetophenone.
  • TCI Chemicals. (n.d.).
  • U.S. Environmental Protection Agency. (2025, October 15). Ethyl [4-(benzyloxy)phenyl]acetate Properties. CompTox Chemicals Dashboard.
  • MDPI. (2024, September 13).
  • MDPI. (2022, April 15). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
  • SciSpace. (n.d.).
  • Chem-Impex. (n.d.). 1-(4-(Benzyloxy)-3-nitrophenyl)ethanone.
  • PrepChem.com. (n.d.).
  • PubChemLite. (n.d.). N-(4-benzyloxybenzylidene)-3-nitroaniline (C20H16N2O3).
  • Journal of the American Chemical Society. (n.d.).
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID.
  • Organic Syntheses. (n.d.). 4-benzyloxyindole.
  • ChemRxiv. (n.d.).
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2021, July 18).
  • Collection of Czechoslovak Chemical Communications. (n.d.).
  • Google Patents. (n.d.). Synthesis method for 3-(benzyloxy)-4-oxo-4h-pyran-2-carboxylic acid.
  • National Center for Biotechnology Information. (n.d.).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization &amp; Stability of 4-Benzyloxy-3-Nitrophenyl Acetate (BNA)

Introduction: The Hydrophobic-Hydrolytic Paradox 4-Benzyloxy-3-nitrophenyl acetate (BNA) presents a classic "Hydrophobic-Hydrolytic Paradox" common in chromogenic lipid substrates. The Hydrophobic Challenge: The benzylox...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Hydrophobic-Hydrolytic Paradox

4-Benzyloxy-3-nitrophenyl acetate (BNA) presents a classic "Hydrophobic-Hydrolytic Paradox" common in chromogenic lipid substrates.

  • The Hydrophobic Challenge: The benzyloxy group (–O–CH₂–Ph) renders the molecule significantly more lipophilic than standard p-nitrophenyl acetate (pNPA). It resists dissolution in aqueous buffers, leading to "crashing out" (precipitation) or the formation of micro-emulsions that scatter light and ruin spectrophotometric baselines.

  • The Hydrolytic Challenge: The electron-withdrawing nitro group at the 3-position activates the ester bond, making it highly susceptible to spontaneous hydrolysis (autohydrolysis) in alkaline buffers, even without an enzyme present.

This guide provides a validated, self-correcting workflow to solubilize BNA while minimizing background noise.

Module 1: Stock Solution Preparation (The "Dry" Phase)

Q: Why does my stock solution turn cloudy or yellow immediately upon storage?

A: This indicates moisture contamination. BNA is highly sensitive to water. If your organic solvent contains trace water (hygroscopic solvents like DMSO are notorious for this), the ester will hydrolyze in the stock tube, turning it yellow (release of 4-benzyloxy-3-nitrophenol).

Protocol: Anhydrous Stock Preparation

  • Solvent Choice: Acetonitrile (ACN) is preferred over DMSO for the primary stock. ACN is less hygroscopic and easier to keep dry. If DMSO must be used (for higher concentration stocks), use molecular sieves to dry it.

  • Avoid Ethanol/Methanol: Primary alcohols can cause transesterification, altering your substrate identity [1].

  • Concentration: Prepare a 50 mM stock. Do not attempt higher concentrations (e.g., 100 mM+) as this increases the risk of precipitation upon aqueous dilution.

Step-by-Step:

  • Weigh BNA into a brown glass vial (light sensitive).

  • Add Anhydrous Acetonitrile.

  • Vortex until completely dissolved (clear/colorless).

  • Critical: Flush the headspace with Nitrogen or Argon gas before capping to exclude atmospheric moisture.

  • Store at -20°C.

Module 2: Aqueous Integration (The "Wet" Phase)

Q: Every time I add the stock to my buffer, it precipitates. How do I stop the "crash out"?

A: You are likely experiencing "Solvent Shock." Adding a hydrophobic stock directly to a bulk aqueous volume causes rapid local precipitation. You must use a Dispersive Mixing Protocol or a Surfactant Carrier .

Protocol A: The "Dropwise Vortex" Method (For low concentrations <0.5 mM)

  • Place your buffer (e.g., 50 mM Phosphate, pH 7.0) on a magnetic stir plate or vortex gently.

  • Add the organic stock dropwise into the center of the vortex.

  • Limit: Keep final organic solvent concentration <5% (v/v).

Protocol B: Surfactant-Assisted Solubilization (Recommended for Lipase Assays) Lipases often require an interface to activate. Using Triton X-100 creates mixed micelles that solubilize BNA and provide the necessary interface.

Step-by-Step Workflow:

G Start Start: 50 mM BNA Stock (in Acetonitrile) Mix Pre-Mix Step: Mix 1 part Stock + 4 parts Triton X-100 (Vortex 10 sec) Start->Mix Surfactant Prepare 10% Triton X-100 (in Water) Surfactant->Mix Micelle Formation of Substrate-Detergent Micelles Mix->Micelle Encapsulation Dilution Dilute into Assay Buffer (e.g., Phosphate pH 7.2) Micelle->Dilution Result Clear/Opalescent Solution (Stable for ~2-4 hours) Dilution->Result

Figure 1: Surfactant-assisted solubilization workflow to prevent precipitation.

Module 3: Controlling Spontaneous Hydrolysis

Q: My "No Enzyme" blank is turning yellow over time. Is my buffer contaminated?

A: Likely not. This is Spontaneous Autohydrolysis . The ester bond is chemically unstable at pH > 7.5. The rate of this reaction increases logarithmically with pH [2].

Troubleshooting Logic:

ObservationCauseCorrective Action
Instant Yellowing pH > 8.0 or Stock ContaminationCheck stock quality. Lower buffer pH if possible.
Slow Yellowing (Linear) Normal AutohydrolysisMandatory: Run a kinetic blank (Buffer + Substrate) and subtract this slope from your enzyme data.
Cloudy -> Yellow Precipitation + HydrolysisUse Protocol B (Triton X-100). Aggregates hydrolyze unpredictably.

Optimization Strategy:

  • pH Selection: If your enzyme allows, work at pH 6.5 - 7.2 . Autohydrolysis is significantly slower here than at pH 8.0 [3].

  • Temperature: Autohydrolysis is temperature-dependent. If running at 37°C, ensure your blank is also at 37°C.

  • Background Subtraction:

    • Note: If

      
       is >20% of 
      
      
      
      , your assay sensitivity is compromised. Lower the pH or increase enzyme concentration.
Module 4: Advanced Solubilization (Cyclodextrins)

Q: Triton X-100 inhibits my enzyme. What is the alternative?

A: Use Methyl-β-Cyclodextrin (MβCD) . Cyclodextrins have a hydrophobic cavity that can "host" the benzyloxy-phenyl moiety of BNA, keeping it soluble in water without forming micelles that might inhibit specific surface-sensitive enzymes.

Protocol:

  • Prepare 50 mM MβCD in your assay buffer.

  • Add BNA stock to this solution.

  • Incubate/Shake for 30 mins at RT.

  • Use this "loaded" buffer for your assay.

Summary of Physicochemical Parameters
ParameterValue/RecommendationNote
Max Solubility (Aq) < 0.2 mM (without surfactant)Very low due to benzyloxy group.
Max Solubility (Org) > 50 mM (Acetonitrile/DMSO)Keep dry.
Optimal Co-solvent AcetonitrileAvoids transesterification (unlike EtOH).
Detection Wavelength 400 - 410 nmDetects the released nitrophenol anion.
Extinction Coeff. ~15,000 - 18,000 M⁻¹cm⁻¹pH dependent (requires pH > 7 for full color).
References
  • Cayman Chemical. (2022).[1] Product Information: 4-Nitrophenyl Butyrate. Link

    • Context: Establishes standard protocols for hydrophobic nitrophenyl esters, recommending DMSO/Acetonitrile stocks and warning against aqueous storage.
  • Al-Terairy, S. S., et al. (2008). Solvent effects on ester linkage of 4-nitrophenyl acetate in aqueous and ethanol solutions. Indian Journal of Chemistry. Link

    • Context: mechanistic detail on base-catalyzed hydrolysis and the effect of solvent polarity on stability.
  • Bier, M. (1955).[2] Lipases.[1][2] Methods in Enzymology, 1, 627-642.[2] Link

    • Context: Foundational text on using nitrophenyl esters for lipase/esterase activity and the necessity of emulsific

Sources

Optimization

Technical Support: Troubleshooting Low Extinction Coefficients in Nitrophenyl Ester Assays

Introduction: The "Missing Signal" Anomaly A frequent support ticket we receive involves the following scenario: A researcher performs a standard curve for p-nitrophenol (pNP) to quantify enzyme activity (e.g., Alkaline...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Missing Signal" Anomaly

A frequent support ticket we receive involves the following scenario: A researcher performs a standard curve for p-nitrophenol (pNP) to quantify enzyme activity (e.g., Alkaline Phosphatase or Lipase). They expect a molar extinction coefficient (


) of approximately 18,000 M⁻¹cm⁻¹  at 405 nm.[1] Instead, their calculated slope yields a value significantly lower—often between 5,000 and 12,000 M⁻¹cm⁻¹.

This guide deconstructs the physical chemistry governing this discrepancy. In 90% of cases, the "low" coefficient is not a reagent failure, but a misunderstanding of ionization states (pH) or optical pathlength .

Part 1: Diagnostic Workflow

Before altering your chemistry, use this decision tree to isolate the root cause.

TroubleshootingFlow Start ISSUE: Low Apparent Extinction Coefficient (<15,000) CheckpH 1. Check Assay pH Start->CheckpH IsAcidic Is pH < 9.0? CheckpH->IsAcidic CheckPlate 2. Check Vessel Type IsAcidic->CheckPlate No (pH > 10) Sol_Stop CAUSE: Incomplete Ionization FIX: Use Stop Solution (NaOH) IsAcidic->Sol_Stop Yes (pH 7-8) IsPlate Is it a Microplate? CheckPlate->IsPlate CheckMatrix 3. Check Solvents IsPlate->CheckMatrix No (Cuvette) Sol_Path CAUSE: Pathlength < 1cm FIX: Apply Pathlength Correction IsPlate->Sol_Path Yes Sol_Matrix CAUSE: Solvent Shift FIX: Match Standard Curve Matrix CheckMatrix->Sol_Matrix High DMSO/Ethanol

Figure 1: Diagnostic logic for isolating the cause of signal loss in colorimetric assays.

Part 2: The Core Variables (Deep Dive)
1. The pH Trap: Ionization vs. Absorbance

This is the single most common cause of "low" extinction coefficients. p-Nitrophenol is a pH indicator.[2][3] It exists in two forms:[3][4]

  • Protonated (pNP-OH): Colorless (or pale yellow),

    
     nm.
    
  • Deprotonated (pNP-O⁻): Intense Yellow,

    
     nm.
    

The


 of p-nitrophenol is 7.15  at 25°C [1].[3]

The Problem: If you run a continuous assay at pH 7.0 , the Henderson-Hasselbalch equation dictates the ratio of yellow (anion) to colorless (neutral) species:




At pH 7.0, less than 50% of your product is in the yellow, absorbing form. Consequently, your apparent extinction coefficient will be roughly half of the theoretical maximum.

The Solution:

  • Continuous Assays: You must determine the apparent

    
     at your specific assay pH (e.g., pH 7.5). Do not use the literature value of 18,000.
    
  • Endpoint Assays: Always add a Stop Solution (e.g., 1M NaOH or Na₂CO₃) to raise the pH > 10.0. This forces >99% of the product into the yellow pNP-O⁻ state, restoring the

    
     to ~18,000 M⁻¹cm⁻¹.
    
2. The Geometry Trap: Microplate Pathlength

The Beer-Lambert Law (


) assumes a pathlength (

) of 1.0 cm .
  • In a standard spectrophotometer cuvette,

    
     cm.
    
  • In a 96-well microplate, the beam passes vertically through the liquid. The pathlength is defined by the volume of liquid.

    • 100 µL in a 96-well plate

      
       0.3 cm pathlength.
      
    • 200 µL in a 96-well plate

      
       0.55 - 0.6 cm pathlength.
      

The Problem: If you calculate


 using a microplate absorbance reading but assume 

cm, your calculated coefficient will be artificially low (roughly 30-60% of the true value).

The Solution: Use the Water Peak Correction method if your reader supports it (measuring absorbance at 900 nm or 977 nm to calculate pathlength) or simply generate a standard curve in the exact volume used for the assay.

Part 3: Reference Data & Troubleshooting Table

Use the values below to benchmark your experimental results.

ParameterValue / ConditionNotes
Theoretical

18,000 - 18,500 M⁻¹cm⁻¹ At pH > 10, 405 nm [2, 3].

(p-Nitrophenol)
7.15 At 25°C. Shifts with temperature/solvent.[3]
Apparent

(pH 7.0)
~7,000 - 9,000 M⁻¹cm⁻¹Significant portion is protonated (colorless).
Apparent

(pH 5.5)
< 1,000 M⁻¹cm⁻¹Acid phosphatase assays require NaOH stop to be visible.
Effect of DMSO Shifts

higher
Organic solvents destabilize the ionic form; requires higher pH to ionize.
Part 4: Frequently Asked Questions (FAQ)

Q1: My substrate (p-Nitrophenyl Palmitate) turns yellow before I add the enzyme. Why? A: This is spontaneous hydrolysis .[5] Nitrophenyl esters are thermodynamically unstable in water, especially at alkaline pH (>8.0) or warmer temperatures.

  • Fix: Prepare substrate solutions immediately before use. Keep them on ice. Always run a "No-Enzyme Blank" and subtract its absorbance from your samples [4].

Q2: Can I use the theoretical value (18,000) to calculate activity without a standard curve? A: No. We strongly advise against this. Differences in bandpass filters (e.g., 405 nm vs 410 nm), microplate plastic interference, and pipetting accuracy can introduce 10-20% error. Always run a p-nitrophenol standard curve under identical conditions (buffer, volume, temperature) to your assay.

Q3: My standard curve is non-linear at high concentrations. A: You have likely exceeded the linear range of your spectrophotometer (usually Abs > 2.0 or 2.5). Dilute your samples or reduce the incubation time.

Part 5: Standard Curve Protocol (Self-Validating)

To definitively determine the extinction coefficient for your specific setup:

  • Prepare Stock: Dissolve p-nitrophenol (standard, not the ester substrate) to 10 mM in your Assay Buffer.

  • pH Adjustment:

    • For Endpoint: Add the same volume of Stop Solution (e.g., 1M NaOH) to the standards as you would in the assay.

    • For Kinetic: Ensure the standard is at the exact assay pH.

  • Dilution: Create a dilution series (e.g., 0, 20, 40, 80, 160 µM).

  • Measure: Read Absorbance at 405 nm.

  • Calculate: Plot Abs (y) vs. Concentration (M) (x).

    • Slope =

      
       (Apparent Extinction Coefficient).
      
    • If using a plate, divide the Slope by the estimated pathlength to check against theoretical values.

StandardCurveLogic Step1 Prepare pNP Standard (Not Substrate!) Step2 Match Buffer & Volume (Critical for Pathlength) Step1->Step2 Step3 Add Stop Solution? (Only if Endpoint Assay) Step2->Step3 Step4 Read OD 405nm Step3->Step4 Step5 Plot: OD vs Molar Conc. Step4->Step5 Result Valid System Constant Step5->Result Slope = Apparent ε

Figure 2: Workflow for generating a self-validating standard curve.

References
  • Serjeant, E. P., & Dempsey, B. (1979).[3] Ionisation Constants of Organic Acids in Aqueous Solution. IUPAC Chemical Data Series No. 23. Pergamon Press. (Definitive source for

    
     values).
    
  • New England Biolabs. (n.d.). p-Nitrophenyl Phosphate (PNPP) Assay Protocol. Retrieved from (Cites

    
     under standard alkaline conditions).
    
  • BioAssay Systems. (n.d.). pNPP Phosphatase Assay Kit User Manual. Retrieved from (Confirms

    
     for p-nitrophenol).
    
  • Winkler, U. K., & Stuckmann, M. (1979). Glycogen, hyaluronate, and some other polysaccharides greatly enhance the formation of exolipase by Serratia marcescens. Journal of Bacteriology, 138(3), 663–670. (Classic reference discussing spontaneous hydrolysis in lipase assays).

Sources

Troubleshooting

Technical Support Center: Optimizing pH for 4-Benzyloxy-3-Nitrophenyl Acetate Stability

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the pH cond...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you optimize the pH conditions for the stability of 4-benzyloxy-3-nitrophenyl acetate in your experiments. Our approach is grounded in established principles of chemical kinetics and validated analytical methodologies to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of 4-benzyloxy-3-nitrophenyl acetate in aqueous solutions?

A1: 4-Benzyloxy-3-nitrophenyl acetate, like other nitrophenyl esters, is susceptible to hydrolysis in aqueous environments. The rate of this hydrolysis is highly dependent on the pH of the solution. Generally, esters of this nature exhibit a U-shaped pH-rate profile, meaning they are most stable at a near-neutral pH and degrade more rapidly under both acidic and alkaline conditions.[1] Extreme pH values should be avoided to prevent rapid degradation.

Q2: Why is pH control so critical when working with this compound?

A2: The ester linkage in 4-benzyloxy-3-nitrophenyl acetate is the primary site of hydrolytic cleavage. This reaction is catalyzed by both hydronium ions (H₃O⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions.[1][2] Therefore, maintaining a specific and stable pH is crucial to ensure the compound's integrity throughout your experiment, preventing the formation of degradation products that could interfere with your results.

Q3: What are the primary degradation products of 4-benzyloxy-3-nitrophenyl acetate hydrolysis?

A3: The hydrolysis of 4-benzyloxy-3-nitrophenyl acetate will yield 4-benzyloxy-3-nitrophenol and acetic acid. The formation of the 4-benzyloxy-3-nitrophenolate ion under neutral to basic conditions results in a yellow color, a characteristic that is often utilized for spectrophotometric analysis of enzyme kinetics.[1][3]

Q4: Can the buffer I choose affect the stability of the compound?

A4: Absolutely. While the primary determinant of stability is pH, the buffer components themselves can influence the rate of hydrolysis. Some buffer species can act as general acid or base catalysts, accelerating the degradation of the ester.[1] For instance, buffers like phosphate or borate have been noted to participate in the hydrolysis of similar esters.[1] It is advisable to select a buffer system that is known to have minimal catalytic activity or to validate the chosen buffer's inertness in your experimental setup.

Troubleshooting Guide: Experimental Issues and Solutions

Issue 1: Rapid loss of compound integrity upon dissolution.

  • Question: I'm observing significant degradation of my 4-benzyloxy-3-nitrophenyl acetate almost immediately after preparing my stock solution. What could be the cause?

  • Answer & Workflow:

    • Solvent Choice: Ensure you are dissolving the compound in an appropriate organic solvent, such as acetonitrile or DMSO, before diluting it into your aqueous buffer.[1] Direct dissolution in an aqueous buffer, especially if it's acidic or alkaline, can lead to rapid hydrolysis.

    • pH of Aqueous Buffer: Verify the pH of your aqueous buffer immediately before adding the compound. The pH of stored buffer solutions can change over time due to absorption of atmospheric CO₂.

    • Temperature: Perform the dissolution and initial handling at a reduced temperature (e.g., on ice) to slow down the rate of hydrolysis before the experiment begins.

    • Workflow Diagram:

      cluster_prep Stock Solution Preparation cluster_exp Experimental Use A Weigh Compound B Dissolve in Anhydrous Organic Solvent (e.g., DMSO) A->B C Store at Low Temperature (-20°C) B->C F Dilute Stock into Buffer Just Before Use C->F Use Immediately D Prepare Fresh Aqueous Buffer E Verify Buffer pH D->E E->F

      Caption: Recommended workflow for preparing solutions.

Issue 2: Inconsistent results in a time-course experiment.

  • Question: My experimental results are not reproducible, and I suspect the compound is degrading over the course of my assay. How can I confirm this and find the optimal pH for stability?

  • Answer & Protocol: To ensure consistent results, you must first determine the pH at which 4-benzyloxy-3-nitrophenyl acetate exhibits maximum stability. The following protocol outlines a pH stability profiling experiment.

    Experimental Protocol: pH Stability Profiling

    • Materials:

      • 4-benzyloxy-3-nitrophenyl acetate

      • A series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 4 to 10.[1]

      • HPLC system with a UV detector or a UV-Vis spectrophotometer.[2][4]

      • Constant temperature incubator or water bath.

    • Procedure:

      • Prepare a concentrated stock solution of 4-benzyloxy-3-nitrophenyl acetate in acetonitrile or DMSO.

      • Prepare a series of buffers at different pH values (e.g., pH 4, 5, 6, 7, 7.4, 8, 9, 10).

      • Initiate the experiment by diluting the stock solution to a final concentration (e.g., 50 µM) in each of the prepared buffers.

      • Immediately take a time-zero measurement for each pH condition using either HPLC or a spectrophotometer. For spectrophotometric analysis, monitor the increase in absorbance at a wavelength corresponding to the formation of the 4-benzyloxy-3-nitrophenolate ion (typically around 400-410 nm).[1][5]

      • Incubate all samples at a constant temperature (e.g., 25°C or 37°C).

      • Take measurements at regular time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours).

      • Plot the percentage of remaining 4-benzyloxy-3-nitrophenyl acetate (if using HPLC) or the increase in absorbance (if using a spectrophotometer) against time for each pH.

      • Calculate the pseudo-first-order rate constant (k_obs) for degradation at each pH.

      • Plot k_obs versus pH to identify the pH of maximum stability (the nadir of the curve).

    Data Presentation:

pHBuffer Systemk_obs (s⁻¹) (Hypothetical Data)Half-life (t½ = 0.693/k_obs) (hours)
4.0Citrate5.0 x 10⁻⁵3.85
5.0Citrate1.5 x 10⁻⁵12.83
6.0Phosphate2.0 x 10⁻⁶96.25
7.0Phosphate1.0 x 10⁻⁶192.5
8.0Phosphate8.0 x 10⁻⁶24.06
9.0Borate4.0 x 10⁻⁵4.81
10.0Borate2.0 x 10⁻⁴0.96

Concluding Remarks for Scientific Integrity

The stability of 4-benzyloxy-3-nitrophenyl acetate is paramount for the reliability of your experimental data. By systematically evaluating the impact of pH, you can establish a robust experimental window where the compound remains stable. The protocols and troubleshooting guides provided here are designed to be a self-validating system, empowering you to determine the optimal conditions for your specific application. Always remember to freshly prepare your solutions and validate your buffer systems to ensure the highest degree of scientific rigor.

References

  • Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals. [Link]

  • Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. ResearchGate. [Link]

  • Artificial Esterase for Cooperative Catalysis of Ester Hydrolysis at pH 7. PMC, NIH. [Link]

  • Hydrolysis of 4-nitrophenyl esters and pH optimum. a PpEst substrate... ResearchGate. [Link]

  • Evaluation of a spectrophotometric method to follow hydrolysis of acetates with whole yeast cells. African Journal of Biotechnology. [Link]

  • Effects of pH on Chemical Stability and De-esterification of Fenoxaprop-ethyl by Purified Enzymes, Bacterial Extracts, and Soils. USDA ARS. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. ResearchGate. [Link]

  • Kinetic study of the hydrolysis of ester with mineral acid by spectrophotometer at different temperature. Open Access Research Journal of Chemistry and Pharmacy. [Link]

  • Converting a hydroxynitrile lyase into an esterase. Chemical Science. [Link]

  • Hydrolysis of p-nitrophenyl alkanoates in aqueous organic solvent mixtures. The dispersal of aggregates and the uncoil. Canadian Journal of Chemistry. [Link]

  • Determination of Intracellular Esterase Activity Using Ratiometric Raman Sensing and Spectral Phasor Analysis. ACS Publications. [Link]

  • Determination of the Esters by Alkaline Hydrolysis. Tennessee Academy of Science. [Link]

  • The effects of buffer, pH, and temperature upon SPAAC reaction rates. RSC Publishing. [Link]

  • A De Novo Designed Esterase with p-Nitrophenyl Acetate Hydrolysis Activity. MDPI. [Link]

Sources

Optimization

Removing unreacted 4-benzyloxy-3-nitrophenol from synthesis products

Technical Support Center: Purification & Isolation Guide Subject: Removal of Unreacted 4-Benzyloxy-3-Nitrophenol (BNP) Ticket ID: #CHEM-PUR-BNP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Execu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification & Isolation Guide Subject: Removal of Unreacted 4-Benzyloxy-3-Nitrophenol (BNP) Ticket ID: #CHEM-PUR-BNP-001 Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist

Executive Summary

This guide addresses the removal of unreacted 4-benzyloxy-3-nitrophenol (BNP) from reaction mixtures. BNP is a common intermediate in the synthesis of beta-agonists (e.g., formoterol) and kinase inhibitors. Its physiochemical profile—specifically the acidity of the phenolic hydroxyl group modulated by the electron-withdrawing nitro group—dictates the purification strategy.

The Strategy in Brief:

  • Primary Method (Liquid-Liquid Extraction): Exploits the pKa difference between BNP (acidic) and your target product (likely neutral).

  • Secondary Method (Recrystallization): Used when the product is solid and extraction leaves trace color.

  • Tertiary Method (Chromatography): Reserved for complex mixtures or isomer separation.

Module 1: Liquid-Liquid Extraction (The "Yellow Flash" Protocol)

Context: This is the most efficient method if your target product is a neutral ether, ester, or protected amine. Mechanism: The nitro group at the 3-position (meta to hydroxyl) and the benzyloxy group at the 4-position create a phenolic system with a pKa of approximately 8.0–8.5. This is significantly more acidic than unsubstituted phenol (pKa ~10) but less acidic than para-nitrophenol.

  • Constraint: Weak bases like Sodium Bicarbonate (NaHCO₃, pKa of conjugate acid ~6.4) are insufficient for quantitative removal. You must use a base with a conjugate acid pKa > 10.

Step-by-Step Protocol
  • Dissolution: Dissolve your crude reaction mixture in a water-immiscible organic solvent.

    • Recommended: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

    • Avoid: Diethyl ether (peroxide risk/flammability) unless necessary for solubility.

  • The "Yellow Flash" Wash:

    • Add 1M Sodium Hydroxide (NaOH) or 10% Sodium Carbonate (Na₂CO₃) to the separating funnel.

    • Ratio: 1:1 volume relative to the organic phase.

    • Observation: The aqueous layer should turn bright yellow/orange . This is the nitrophenolate anion .

    • Troubleshooting: If the color is faint, the pH is not high enough. Add more base until pH > 12.

  • Separation:

    • Drain the yellow aqueous layer (contains the BNP impurity).

    • Keep the organic layer (contains your product).

  • Repeat: Repeat step 2 until the aqueous layer is colorless.

  • Neutralization & Drying:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove trapped base/water.

    • Dry over Anhydrous Sodium Sulfate (Na₂SO₄).

    • Concentrate in vacuo.

Workflow Diagram (DOT Visualization)

ExtractionWorkflow Start Crude Mixture (Product + Unreacted BNP) Solvent Dissolve in EtOAc or DCM Start->Solvent BaseWash Wash with 1M NaOH (Target pH > 12) Solvent->BaseWash Decision Aqueous Layer Color? BaseWash->Decision Yellow Yellow/Orange (Nitrophenolate present) Decision->Yellow Yes Colorless Colorless (BNP Removed) Decision->Colorless No Discard Discard Aqueous Layer Yellow->Discard Finalize Wash Organic with Brine Dry & Concentrate Colorless->Finalize Discard->BaseWash Repeat Wash

Caption: Iterative extraction logic relying on the chromogenic shift of the nitrophenolate anion.

Module 2: Recrystallization (Polishing Step)[2]

Context: If extraction fails (e.g., emulsion formation) or if the product requires high purity (>99%) for biological assays.

Solvent Selection Table:

Solvent SystemSuitabilityNotes
Ethanol / Water High BNP is moderately soluble in hot EtOH but precipitates in water. Good for polar products.
Toluene / Cyclohexane Medium Excellent for removing non-polar impurities, but BNP may co-crystallize if cooling is too rapid.
Ethyl Acetate / Hexane High Standard "layering" method. Dissolve in min. EtOAc, add Hexane until turbid.

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling solvent (e.g., Ethanol).

  • Allow to cool slowly to room temperature.

  • Critical Step: If the solution remains dark yellow, the BNP impurity is still in solution.

  • Cool to 0°C. Filter the crystals.

  • Wash the filter cake with cold, non-polar solvent (e.g., cold Hexane) to wash away the surface mother liquor containing the BNP.

Module 3: Chromatography (The Last Resort)

Context: Used when the product and BNP have similar solubilities or if the product is acid/base sensitive.

  • Stationary Phase: Silica Gel (standard mesh).

  • Mobile Phase: Gradient elution.

    • Start: 100% Hexane (or Petroleum Ether).

    • Ramp: 0% → 30% Ethyl Acetate.

  • Rf Values (Approximate in 20% EtOAc/Hexane):

    • Target Product (e.g., Benzyl ether): Rf ~ 0.6–0.8 (Runs fast).

    • BNP (Impurity): Rf ~ 0.2–0.4 (Runs slower due to OH polarity).

  • Visualization: UV (254 nm). BNP will also appear as a yellow spot if the concentration is high.

Troubleshooting & FAQ

Q1: The aqueous layer is yellow, but my product yield is lower than expected. Did I extract my product?

  • Diagnosis: If your product has an ionizable proton (e.g., a sulfonamide or another phenol), it may have co-extracted into the NaOH.

  • Fix: Acidify the yellow aqueous layer back to pH 3 using 1M HCl. If a precipitate forms or oil separates, re-extract this with EtOAc. This recovers the acidic components. Check by TLC to see if it's BNP or your product.

Q2: I have a persistent emulsion during the NaOH wash.

  • Cause: High concentration of nitrophenolate salts can act as surfactants, or the density difference between phases is too low.

  • Fix:

    • Add solid NaCl to saturate the aqueous phase (Salting out).

    • Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) to break physical emulsions.

Q3: Can I use Sodium Bicarbonate (NaHCO₃) instead of NaOH?

  • Technical Answer: No. The pKa of BNP is likely >8.0. Bicarbonate (pH ~8.5) will exist in equilibrium, removing only ~50% of the impurity per wash. You need a base with pH > 10 (Carbonate or Hydroxide) to drive the equilibrium fully to the phenolate salt [1].

Q4: My product is an ester. Will NaOH hydrolyze it?

  • Risk: Yes, strong bases can hydrolyze esters.

  • Alternative: Use cold 10% Potassium Carbonate (K₂CO₃). The kinetics of ester hydrolysis are slower than the deprotonation of the phenol. Perform the wash quickly (under 2 minutes) and strictly at 0°C.

References

  • Hanson, J. R. (2002). Protecting Groups in Organic Synthesis. Blackwell Science.
  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for nitrophenol extraction).
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 562687, 4-Benzyloxy-3-methoxyphenol (Structural analog reference for solubility/pKa trends). Retrieved from .

  • Vertex Pharmaceuticals. (2020). Method for synthesizing (R)-1-(4-(benzyloxy)-3-nitrophenyl)-2-bromoethanol. Patent CN111944855B. (Industrial context for BNP handling). Retrieved from .

Sources

Troubleshooting

Technical Support Center: The Effect of Temperature on 4-Benzyloxy-3-nitrophenyl Acetate Hydrolysis Rates

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the study of temperatu...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions regarding the study of temperature effects on the hydrolysis rate of 4-benzyloxy-3-nitrophenyl acetate. Our goal is to equip you with the necessary knowledge to conduct robust and reproducible experiments.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the effect of temperature on the hydrolysis rate of 4-benzyloxy-3-nitrophenyl acetate?

A1: The effect of temperature on the hydrolysis rate of 4-benzyloxy-3-nitrophenyl acetate, like most chemical reactions, is governed by the principles of chemical kinetics. According to the Arrhenius equation, the rate constant (k) of a reaction increases exponentially with temperature.[1][2] This is because an increase in temperature provides the reactant molecules with greater kinetic energy. A higher proportion of molecules will therefore possess the minimum energy required for a successful collision, known as the activation energy (Ea), leading to a faster reaction rate. For many reactions, a general rule of thumb is that the rate doubles for every 10°C increase in temperature.[2]

Q2: What is the expected mechanism for the hydrolysis of 4-benzyloxy-3-nitrophenyl acetate?

A2: The hydrolysis of 4-benzyloxy-3-nitrophenyl acetate, an ester, typically proceeds through a nucleophilic acyl substitution mechanism. In aqueous solutions, water or hydroxide ions act as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield 4-benzyloxy-3-nitrophenol and acetic acid (or acetate ion). The reaction can be catalyzed by acids or bases.[3][4] The presence of the nitro group and the benzyloxy group can influence the electron density at the carbonyl carbon and thus affect the rate of hydrolysis.[4]

Q3: How is the rate of hydrolysis of 4-benzyloxy-3-nitrophenyl acetate typically monitored?

A3: The hydrolysis of nitrophenyl esters, including 4-benzyloxy-3-nitrophenyl acetate, is conveniently monitored spectrophotometrically.[3][4][5] The product of the hydrolysis, a nitrophenolate ion (formed under neutral to basic conditions), has a strong absorbance in the visible region (around 400-410 nm), while the starting ester does not.[3][4][6] By measuring the increase in absorbance at this wavelength over time, the rate of the reaction can be determined. This method is highly sensitive and allows for real-time tracking of the reaction progress.[6]

Q4: What is an Arrhenius plot and how is it used in this context?

A4: An Arrhenius plot is a graphical representation of the relationship between the rate constant of a reaction and temperature.[1] It is constructed by plotting the natural logarithm of the rate constant (ln k) against the reciprocal of the absolute temperature (1/T).[1] According to the Arrhenius equation, this plot should yield a straight line. The slope of this line is equal to -Ea/R (where Ea is the activation energy and R is the ideal gas constant), and the y-intercept is equal to the natural logarithm of the pre-exponential factor (ln A).[1] By determining the rate constants at several different temperatures and constructing an Arrhenius plot, you can calculate the activation energy for the hydrolysis of 4-benzyloxy-3-nitrophenyl acetate.[1][7]

Troubleshooting Guide

Q1: My hydrolysis rates are inconsistent and not reproducible across replicate experiments at the same temperature. What could be the cause?

A1: Inconsistent hydrolysis rates can stem from several factors. Here's a systematic approach to troubleshoot this issue:

  • Temperature Fluctuation: Ensure your temperature control system (e.g., water bath, heating block) is stable and accurate.[1][2] Even minor temperature variations can significantly impact reaction rates. Calibrate your thermometer and ensure uniform heating of your reaction vessel.

  • Inaccurate Reagent Concentrations: Double-check the preparation of your stock solutions of 4-benzyloxy-3-nitrophenyl acetate and any buffers or catalysts used. Use calibrated pipettes and analytical balances for precise measurements.

  • Substrate Instability: 4-benzyloxy-3-nitrophenyl acetate may be susceptible to degradation, especially if the stock solution is old or has been stored improperly.[8] Prepare fresh stock solutions regularly and store them protected from light and at the recommended temperature.

  • pH Variations: The rate of ester hydrolysis is often pH-dependent.[3][9] Ensure your buffer system is robust and that the pH of your reaction mixture is consistent across all experiments. Measure the pH at the reaction temperature, as it can change with temperature.

  • Mixing Inconsistencies: Ensure rapid and thorough mixing of the reactants at the start of the reaction. Inconsistent mixing can lead to variations in the initial reaction rate. For very fast reactions, a stopped-flow apparatus may be necessary to ensure proper mixing.[6][10]

Q2: I am observing a non-linear relationship in my Arrhenius plot. What does this indicate?

A2: A non-linear Arrhenius plot can suggest several complexities in your reaction system:

  • Change in Reaction Mechanism: The reaction mechanism may change over the temperature range studied. For example, at different temperatures, the rate-determining step might shift, or a different reaction pathway might become dominant.

  • Enzyme Denaturation (if applicable): If the hydrolysis is enzyme-catalyzed, high temperatures can cause the enzyme to denature, leading to a sharp decrease in the reaction rate at higher temperatures and a deviation from linearity.

  • Complex Reaction Kinetics: The hydrolysis might not be a simple, single-step reaction. It could involve multiple equilibria or parallel reactions with different temperature dependencies.

  • Experimental Artifacts: Issues such as solvent evaporation at higher temperatures, which would change reactant concentrations, can also lead to non-linearity. Ensure your reaction vessels are properly sealed.

Q3: The initial absorbance reading in my spectrophotometric assay is not zero. Why is this happening and how can I correct for it?

A3: A non-zero initial absorbance can be due to:

  • Presence of Hydrolyzed Product in the Substrate: Your stock solution of 4-benzyloxy-3-nitrophenyl acetate may already contain some of the hydrolyzed product, 4-benzyloxy-3-nitrophenol. This can happen if the substrate has degraded over time.[8]

  • Impure Substrate: The starting material itself might be impure. Consider purifying the substrate or obtaining it from a more reliable source.

  • Background Absorbance: The buffer or other components in your reaction mixture might have some absorbance at the monitoring wavelength.

To address this, always run a blank measurement containing all reaction components except the substrate and subtract this background absorbance from your experimental data. If the issue is with the substrate itself, you can try to account for the initial product concentration in your kinetic analysis or, ideally, use a fresh, pure sample.

Q4: My reaction rate is too fast (or too slow) to measure accurately. How can I adjust the experimental conditions?

A4: To adjust the reaction rate for accurate measurement:

  • To Slow Down a Fast Reaction:

    • Lower the Temperature: As per the Arrhenius equation, decreasing the temperature will slow down the reaction.[2]

    • Decrease Reactant Concentrations: Lowering the concentration of the substrate or any catalyst will reduce the reaction rate.

    • Adjust pH: If the reaction is acid or base-catalyzed, moving the pH towards neutrality will likely slow the reaction down.

  • To Speed Up a Slow Reaction:

    • Increase the Temperature: Carefully increasing the temperature within a stable range will increase the reaction rate.[2]

    • Increase Reactant Concentrations: Increasing the concentration of the substrate or catalyst can accelerate the reaction.

    • Adjust pH: If the reaction is catalyzed by acid or base, adjusting the pH to be more acidic or basic (depending on the mechanism) will increase the rate.

    • Use a Catalyst: If not already in use, consider adding a suitable catalyst to speed up the hydrolysis.

Experimental Protocols

Protocol 1: Determining the Rate Constant of Hydrolysis at a Specific Temperature

This protocol outlines the steps to measure the rate constant for the hydrolysis of 4-benzyloxy-3-nitrophenyl acetate using UV-Vis spectrophotometry.

Materials:

  • 4-benzyloxy-3-nitrophenyl acetate

  • Buffer solution of desired pH (e.g., phosphate buffer)

  • UV-Vis spectrophotometer with a temperature-controlled cuvette holder

  • Quartz cuvettes

  • Calibrated micropipettes

  • Thermostatic water bath[2]

Procedure:

  • Prepare a stock solution of 4-benzyloxy-3-nitrophenyl acetate in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure solubility.[3][11]

  • Set the spectrophotometer to the wavelength of maximum absorbance for the product, 4-benzyloxy-3-nitrophenolate (typically around 400 nm).[3]

  • Equilibrate the buffer solution and the spectrophotometer's cuvette holder to the desired reaction temperature.[2][3]

  • Pipette the buffer solution into a quartz cuvette and place it in the cuvette holder to allow it to reach thermal equilibrium.

  • Initiate the reaction by adding a small, precise volume of the 4-benzyloxy-3-nitrophenyl acetate stock solution to the cuvette. The final concentration of the organic solvent should be kept low (typically <1% v/v) to minimize its effect on the reaction.[3]

  • Quickly mix the solution by inverting the cuvette (with a stopper) or by gentle pipetting.

  • Immediately start recording the absorbance as a function of time. Collect data for a period sufficient to observe a significant change in absorbance, ideally until the reaction is complete or has proceeded for several half-lives.

  • Determine the initial rate of the reaction from the initial linear portion of the absorbance versus time plot.

  • Calculate the pseudo-first-order rate constant (k_obs) by fitting the absorbance data to a single exponential equation: A(t) = A_final + (A_initial - A_final) * exp(-k_obs * t).[3]

  • Repeat the experiment at least two more times to ensure reproducibility.[3]

Protocol 2: Determining the Activation Energy (Ea) using the Arrhenius Plot

This protocol describes how to determine the activation energy for the hydrolysis reaction.

Procedure:

  • Determine the rate constant (k) for the hydrolysis of 4-benzyloxy-3-nitrophenyl acetate at a minimum of four to five different temperatures, following Protocol 1.[1][2] Choose a temperature range that is experimentally accessible and where the reaction rate is measurable. A common approach is to use temperatures in 10°C increments.[2]

  • Ensure all other experimental conditions (e.g., reactant concentrations, pH, ionic strength) are kept constant across all temperatures.[3]

  • Convert the temperatures from Celsius to Kelvin (K = °C + 273.15).

  • Calculate the natural logarithm of each rate constant (ln k) and the reciprocal of each absolute temperature (1/T).

  • Construct an Arrhenius plot by plotting ln k on the y-axis versus 1/T on the x-axis.[1]

  • Perform a linear regression analysis on the data points. The plot should be linear.[1]

  • Calculate the activation energy (Ea) from the slope of the line using the equation: Ea = -slope * R , where R is the ideal gas constant (8.314 J/mol·K).

  • Calculate the pre-exponential factor (A) from the y-intercept of the line using the equation: A = exp(y-intercept) .

Data Presentation

Table 1: Hypothetical Rate Constants for 4-benzyloxy-3-nitrophenyl Acetate Hydrolysis at Different Temperatures

Temperature (°C)Temperature (K)1/T (K⁻¹)Rate Constant, k (s⁻¹)ln(k)
25298.150.0033540.0015-6.502
35308.150.0032450.0031-5.776
45318.150.0031430.0060-5.116
55328.150.0030470.0115-4.466

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation (Repeat at each Temperature) cluster_analysis Data Analysis P1 Prepare Stock Solution (4-benzyloxy-3-nitrophenyl acetate) E2 Initiate Reaction (Mix Substrate & Buffer) P1->E2 P2 Prepare Buffer Solution (Constant pH) E1 Equilibrate System (Spectrophotometer & Buffer) P2->E1 E1->E2 E3 Monitor Absorbance vs. Time E2->E3 A1 Calculate Rate Constant (k) for each Temperature E3->A1 A2 Construct Arrhenius Plot (ln(k) vs. 1/T) A1->A2 A3 Determine Activation Energy (Ea) and Pre-exponential Factor (A) A2->A3

Caption: Experimental workflow for determining the effect of temperature on hydrolysis rates.

References

  • The Royal Society of Chemistry. (n.d.). The effect of temperature on reaction rate | Class experiment. RSC Education. Retrieved from [Link]

  • Science Buddies. (2023, July 12). Experiment: Test the effect of temperature on reaction time. Science News Explores. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 4 Chemical Kinetics – Effect of Temperature – The Arrhenius Equation. UMass General Chemistry. Retrieved from [Link]

  • Save My Exams. (2025, October 6). Investigating The Rate of a Reaction (Cambridge (CIE) IGCSE Chemistry): Revision Note. Retrieved from [Link]

  • Glombitza, F., Mangelsdorf, K., & Horsfield, B. (2014). Arrhenius plot for the acidic hydrolysis of A) formic acid ester and B,C,D). ResearchGate. Retrieved from [Link]

  • Anantakrishnan, S. V., & Anantaraman, A. V. (1959). Kinetic Studies in Ester Hydrolysis—VIII. The Alkaline Hydrolysis of Ethyl Acetate in Acetone-Water Mixtures. Proceedings of the Indian Academy of Sciences - Section A, 49(2), 86-96.
  • Hay, R. W., & Porter, L. J. (1967). Arrhenius parameters for the alkaline hydrolysis of glycine ethyl ester, in aqueous solution, and thermodynamic functions for its ionisation as an acid. Journal of the Chemical Society B: Physical Organic, 1261-1265.
  • Anantakrishnan, S. V., & Radhakrishnamurti, P. S. (1961). Kinetic studies in ester hydrolysis. Part XI. The alkaline hydrolysis of substituted cinnamic esters. Proceedings of the Indian Academy of Sciences - Section A, 53(1), 30-36.
  • Kirby, A. J., et al. (2020). pH Dependent Mechanisms of Hydrolysis of 4-Nitrophenyl β-D-Glucoside. ChemRxiv.
  • Noszál, B., & Kass, G. (2006). Characterization of Ester Hydrolysis in Terms of Microscopic Rate Constants. Journal of Physical Chemistry A, 110(29), 9239–9246.
  • Bruice, T. C., & Schmir, G. L. (1956). The catalysis of the hydrolysis of p-nitrophenyl acetate by imidazole and its derivatives. Archives of Biochemistry and Biophysics, 63(2), 484-486.
  • Adamu, U., et al. (2022). Unraveling Acid–Base Contributions In P-Nitrophenyl Acetate Hydrolysis: Kinetics, Mechanism, And Activation Parameter. IRE Journals, 6(5), 1-6.
  • Um, I.-H., & Kim, S. (2021). Effect of Medium on Reactivity for Alkaline Hydrolysis of p-Nitrophenyl Acetate and S-p-Nitrophenyl Thioacetate in DMSO-H2O Mixtures of Varying Compositions: Ground State and Transition State Contributions. Canadian Journal of Chemistry, 99(5), 441-447.
  • Sanyal, G., & Maren, T. H. (1986). Hydrolysis of 4-nitrophenyl acetate catalyzed by carbonic anhydrase III from bovine skeletal muscle. Journal of Biological Chemistry, 261(22), 10270-10273.
  • Lee, A., et al. (2021). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters.
  • ResearchGate. (n.d.). Hydrolysis of 4-nitrophenol acetate catalyzed by different esterases present in the circulatory system at 400 mU/mL (except CA (1 mg/mL)). Retrieved from [Link]

  • Clarke, D. J., & Wharton, C. W. (1996). Rapid burst kinetics in the hydrolysis of 4-nitrophenyl acetate by penicillin G acylase from Kluyvera citrophila. Effects of mutation F360V on rate constants for acylation and de-acylation. Biochemical Journal, 318(Pt 1), 235–239.
  • Applied Photophysics. (n.d.). Determination of Enzyme Kinetics Using Stopped-Flow Spectroscopy. Retrieved from [Link]

  • Jencks, W. P., & Carriuolo, J. (1959). KINETICS OF THE CATALYZED HYDROLYSIS OF p-NITROPHENYL ACETATE. Journal of the American Chemical Society, 82(24), 6436-6444.
  • ResearchGate. (n.d.). Thermochemical investigations of hydrolysis of p-nitrophenyl acetate in water–acetontrile mixtures. Retrieved from [Link]

  • ResearchGate. (n.d.). Steady-state kinetics of hydrolysis of 4-nitrophenyl aliphatic esters catalysed by the F360V enzyme. Retrieved from [Link]

  • Reddit. (2024, January 18). Hydrolysis product troubleshooting. r/Chempros. Retrieved from [Link]

  • Shapiro, A. B. (2018, June 16). How to troubleshoot steady state kinetics runs in which higher substrate concentration is not leveling off as it should? ResearchGate. Retrieved from [Link]

  • iGEM. (n.d.). Plastic Enzyme Activity Screening Based on 4-pNPA. Retrieved from [Link]

  • Colussi, A. J., et al. (1998). Sonolytic Hydrolysis of p-Nitrophenyl Acetate: The Role of Supercritical Water. The Journal of Physical Chemistry A, 102(35), 6927-6930.
  • Golicnik, M. (2021). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. Molecules, 27(1), 75.
  • Cornish-Bowden, A. (1975). The nature of experimental error in enzyme kinetic measurments. Biochemical Journal, 149(2), 305–312.
  • Glieder, A., et al. (2003). Converting a hydroxynitrile lyase into an esterase. Chemical Science, 4(8), 1338-1343.
  • Organic Syntheses. (n.d.). p-NITROPHENYLACETIC ACID. Retrieved from [Link]

  • Google Patents. (n.d.). DE19723214A1 - Preparation of 4-nitro:phenol derivative pharmaceutical intermediates.
  • Lam, J., et al. (2020). Spectroscopic Kinetic Monitoring and Molecular Dynamics Simulations of Biocatalytic Ester Hydrolysis in Non-Aqueous Solvent.
  • Kitagawa, F., et al. (2018). Kinetic analysis of an enzymatic hydrolysis of p-nitrophenyl acetate with carboxylesterase by pressure-assisted capillary electrophoresis/dynamic frontal analysis. Analytical Methods, 10(15), 1735-1741.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the NMR Characterization of 4-Benzyloxy-3-nitrophenyl Acetate

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. 4-Benzyloxy-3-nitrophenyl acetate, a key intermediate in the synthesis of various...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and materials science, the precise structural elucidation of novel compounds is paramount. 4-Benzyloxy-3-nitrophenyl acetate, a key intermediate in the synthesis of various biologically active molecules, presents a unique set of challenges and insights during its characterization.[1] This guide provides an in-depth analysis of its Nuclear Magnetic Resonance (NMR) spectral features, offering a comparative perspective with structurally related compounds to aid researchers in its unambiguous identification and purity assessment.

The Structural Significance of 4-Benzyloxy-3-nitrophenyl Acetate

The molecular architecture of 4-benzyloxy-3-nitrophenyl acetate incorporates several key functional groups that influence its electronic environment and, consequently, its NMR spectrum. The interplay between the electron-withdrawing nitro group, the electron-donating benzyloxy group, and the acetate moiety on the phenyl ring creates a distinct pattern of chemical shifts and coupling constants. Understanding these interactions is crucial for a comprehensive characterization.

Predicted NMR Spectral Data

Based on the analysis of substituent effects in similar aromatic systems, the following ¹H and ¹³C NMR spectral data are predicted for 4-benzyloxy-3-nitrophenyl acetate in a standard deuterated solvent such as CDCl₃.[2][3]

Table 1: Predicted ¹H NMR Data for 4-Benzyloxy-3-nitrophenyl Acetate (in CDCl₃, 500 MHz)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-27.8 - 8.0d~2.5
H-57.1 - 7.3d~8.5
H-67.5 - 7.7dd~8.5, ~2.5
-OCH₂-5.1 - 5.3s-
Benzyl-H (ortho)7.3 - 7.5m-
Benzyl-H (meta)7.3 - 7.5m-
Benzyl-H (para)7.3 - 7.5m-
-C(O)CH₃2.3 - 2.5s-

Table 2: Predicted ¹³C NMR Data for 4-Benzyloxy-3-nitrophenyl Acetate (in CDCl₃, 125 MHz)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1145 - 147
C-2120 - 122
C-3140 - 142
C-4150 - 152
C-5115 - 117
C-6128 - 130
-OCH₂-70 - 72
Benzyl-C (ipso)135 - 137
Benzyl-C (ortho)127 - 129
Benzyl-C (meta)128 - 130
Benzyl-C (para)128 - 130
-C=O168 - 170
-CH₃20 - 22

Experimental Protocol for NMR Data Acquisition

To obtain high-resolution NMR spectra for 4-benzyloxy-3-nitrophenyl acetate, the following experimental workflow is recommended:

1. Sample Preparation:

  • Weigh approximately 10-20 mg of the purified compound.
  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
  • Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal signal dispersion.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve high homogeneity, using the deuterium lock signal of the solvent.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Spectral width: 12-16 ppm
  • Acquisition time: 2-3 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 8-16

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C spectrum.
  • Typical parameters:
  • Pulse angle: 30-45 degrees
  • Spectral width: 200-250 ppm
  • Acquisition time: 1-2 seconds
  • Relaxation delay: 2-5 seconds
  • Number of scans: 1024-4096 (or more, depending on sample concentration)

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decays (FIDs).
  • Phase correct the spectra manually.
  • Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
  • Integrate the ¹H signals and pick the peaks for both ¹H and ¹³C spectra.

Comparative Spectral Analysis

A thorough understanding of the NMR spectrum of 4-benzyloxy-3-nitrophenyl acetate is best achieved through comparison with simpler, related molecules.

Comparison with Nitrophenyl Acetates
  • p-Nitrophenyl Acetate: In this simpler analogue, the protons on the aromatic ring appear as two distinct doublets. The presence of the electron-withdrawing nitro group deshields all aromatic protons.[4]

  • 3-Nitrophenyl Acetate: This isomer provides a closer comparison for the substitution pattern on the phenyl ring of our target molecule. The chemical shifts of the aromatic protons in 3-nitrophenyl acetate serve as a baseline to understand the influence of the additional benzyloxy group.[5]

The introduction of the benzyloxy group at the 4-position in 4-benzyloxy-3-nitrophenyl acetate is expected to cause a significant upfield shift (increased shielding) of the proton at C-5 due to its electron-donating nature through resonance. Conversely, the protons at C-2 and C-6 will be influenced by both the nitro and benzyloxy groups.

The Signature of the Benzyloxy Group

The benzyloxy group itself provides two key signals:

  • A sharp singlet for the methylene protons (-OCH₂-) typically found between 5.0 and 5.5 ppm.[6]

  • A multiplet for the five protons of the benzyl ring, usually in the range of 7.2-7.5 ppm.[6]

The chemical shift of the methylene protons is a reliable indicator of the group's presence and is generally well-separated from other signals in the spectrum.

Logical Workflow for NMR Characterization

The following diagram illustrates the systematic approach to the NMR characterization of 4-benzyloxy-3-nitrophenyl acetate.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Interpretation & Comparison Compound 4-Benzyloxy-3-nitrophenyl Acetate Solvent CDCl3 with TMS Compound->Solvent NMR_Tube Sample in NMR Tube Solvent->NMR_Tube H1_Acq 1H NMR Acquisition NMR_Tube->H1_Acq C13_Acq 13C NMR Acquisition NMR_Tube->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phasing Phase Correction FT->Phasing Calibration Chemical Shift Calibration Phasing->Calibration Analysis Integration & Peak Picking Calibration->Analysis Assign Signal Assignment Analysis->Assign Compare Comparison with Analogues Assign->Compare Structure Structure Confirmation Compare->Structure

Caption: Workflow for the NMR characterization of 4-benzyloxy-3-nitrophenyl acetate.

Conclusion

The NMR characterization of 4-benzyloxy-3-nitrophenyl acetate is a multi-faceted process that relies on a detailed understanding of substituent effects on chemical shifts and coupling constants. By following a systematic experimental protocol and performing a comparative analysis with structurally related compounds, researchers can confidently elucidate its structure and assess its purity. This guide provides the foundational knowledge and practical steps necessary to achieve an accurate and comprehensive NMR characterization of this important chemical entity.

References

  • Supplementary Information for Copper-Catalyzed Aerobic Nitrogen-Migration Cyanation and Oxygenation of Unsaturated Keto Oximes. [Link]

  • Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. Analysis of 13C NMR Spectra of Some Phenyl Acetates. Journal of the College of Science, King Saud University.
  • Supporting Information for Data of 1H NMR and 13C NMR of products. [Link]

  • PubChem. 3-Nitrophenyl acetate. National Institutes of Health. [Link]

  • Google Patents. Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • EPrints USM. 1D AND 2D NMR STUDIES OF BENZYL O–VANILLIN. [Link]

  • 13C NMR Spectroscopy. [Link]

  • Royal Society of Chemistry. Contents. [Link]

  • Oregon State University. 1H NMR Chemical Shift. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0259905). [Link]

  • PrepChem.com. Synthesis of 4-benzyloxy-3-nitro-α-bromoacetophenone. [Link]

  • NP-MRD. 1H NMR Spectrum (1D, 200 MHz, H2O, predicted) (NP0253050). [Link]

  • University of Colorado Boulder. NMR Chart. [Link]

  • ResearchGate. Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. [Link]

  • NIST WebBook. 2-Nitrophenyl acetate. [Link]

  • PrepChem.com. Synthesis of 4-Benzyloxy-3-nitrophenyl glyoxal. [Link]

  • PMC. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. [Link]

  • AIST. Spectral Database for Organic Compounds, SDBS. [Link]

Sources

Comparative

A Comparative Guide to the HPLC Purity Analysis of 4-benzyloxy-3-nitrophenyl acetate

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the robust analy...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the purity of intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. For researchers and drug development professionals, the robust analysis of compounds like 4-benzyloxy-3-nitrophenyl acetate, a potential intermediate in organic synthesis, is of paramount importance. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) for purity assessment, contextualized against an alternative analytical technique. The methodologies, experimental considerations, and data interpretation are presented through the lens of extensive field experience, grounded in authoritative regulatory standards.

The Critical Role of Purity in Pharmaceutical Intermediates

The presence of impurities in a pharmaceutical intermediate can have cascading effects on the final Active Pharmaceutical Ingredient (API), potentially altering its pharmacological and toxicological profile. Therefore, a highly sensitive and specific analytical method is required to detect and quantify any impurities. HPLC is often the gold standard for this purpose due to its precision and versatility in separating complex mixtures.

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most suitable chromatographic technique for a moderately polar compound like 4-benzyloxy-3-nitrophenyl acetate.[1][2] The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.[1]

Causality Behind Experimental Choices

The selection of HPLC parameters is a scientifically driven process aimed at achieving optimal separation and detection.

  • Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and an excellent starting point.[3] However, for aromatic and nitro-containing compounds, a Phenyl-Hexyl stationary phase can offer alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and the aromatic rings of the analyte and related impurities.[4] This can be particularly advantageous for resolving closely related aromatic impurities.

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile or methanol is typically employed.[1][5] A gradient is often preferred over an isocratic elution for purity analysis as it can effectively elute a wider range of impurities with varying polarities and can lead to sharper peaks for late-eluting compounds.[2] The addition of a buffer, such as a phosphate buffer, is crucial to control the pH of the mobile phase and ensure reproducible retention times, especially if any of the impurities have ionizable functional groups.[1]

  • Detection: The presence of a chromophore (the nitrophenyl group) in 4-benzyloxy-3-nitrophenyl acetate makes UV detection a straightforward and sensitive choice. The detection wavelength should be set at the λmax of the analyte to ensure maximum sensitivity. For nitroaromatic compounds, this is often in the range of 254-300 nm.[6]

Experimental Workflow: HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Weigh & Dissolve Reference Standard Dilution Dilute to Working Concentration Standard->Dilution Sample Weigh & Dissolve Test Sample Sample->Dilution Filtration Filter through 0.45 µm Syringe Filter Dilution->Filtration Injection Sample Injection Filtration->Injection MobilePhase Mobile Phase Preparation Column Column Equilibration MobilePhase->Column Column->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calculation Purity Calculation (Area % Normalization) Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for HPLC Purity Analysis of 4-benzyloxy-3-nitrophenyl acetate.

Detailed Experimental Protocol: HPLC Method
  • Instrumentation: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.[3]

  • Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-17 min: 90% B

    • 17-17.1 min: 90% to 50% B

    • 17.1-20 min: 50% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of 4-benzyloxy-3-nitrophenyl acetate in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with acetonitrile. Filter the final solution through a 0.45 µm syringe filter before injection.[7]

Alternative Analytical Method: Quantitative Nuclear Magnetic Resonance (qNMR)

While HPLC is excellent for separating and quantifying impurities, Quantitative Nuclear Magnetic Resonance (qNMR) offers a distinct advantage as a primary analytical method that does not require a reference standard of the analyte for quantification.[8] The purity is determined by comparing the integral of a specific proton signal from the analyte to the integral of a known amount of a certified internal standard.

Causality Behind Experimental Choices
  • Internal Standard Selection: The internal standard must have a simple spectrum with at least one signal that is well-resolved from any signals of the analyte and impurities. It should also be stable, non-volatile, and accurately weighable. Maleic acid or dimethyl sulfone are common choices.

  • Solvent: A deuterated solvent that dissolves both the analyte and the internal standard is required. DMSO-d6 is a good candidate for many organic compounds.

  • Acquisition Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be optimized, including a long relaxation delay (D1) to allow for complete relaxation of all relevant nuclei.

Experimental Workflow: qNMR Purity Analysis

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data Data Analysis Weigh_Standard Accurately Weigh Internal Standard Dissolve Dissolve both in Deuterated Solvent Weigh_Standard->Dissolve Weigh_Sample Accurately Weigh Test Sample Weigh_Sample->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Acquisition Acquire ¹H NMR Spectrum Transfer->Acquisition Processing Phase & Baseline Correction Acquisition->Processing Integration Integrate Analyte & Standard Peaks Processing->Integration Calculation Calculate Purity Integration->Calculation Report Generate Report Calculation->Report

Caption: Workflow for qNMR Purity Analysis.

Performance Comparison: HPLC vs. qNMR

The choice between HPLC and qNMR often depends on the specific requirements of the analysis, such as the need for impurity profiling versus absolute quantification without a reference standard.

Parameter High-Performance Liquid Chromatography (HPLC) Quantitative Nuclear Magnetic Resonance (qNMR) Authoritative Grounding
Principle Separation based on differential partitioning between mobile and stationary phases.[5]Quantification based on the direct relationship between signal intensity and the number of atomic nuclei.[7][8]
Specificity High; can separate structurally similar impurities.High; provides structural confirmation.[9]
Linearity (R²) >0.999>0.999[9][10]
Limit of Detection (LOD) Low (ng/mL range)Higher than HPLC (µg/mL to mg/mL range)[11]
Limit of Quantitation (LOQ) Low (ng/mL to µg/mL range)Higher than HPLC (µg/mL to mg/mL range)[11][12]
Precision (%RSD) < 2%< 2%[9]
Throughput High; amenable to automation.Lower; longer acquisition times per sample.
Reference Standard Required for absolute quantification.Not required for the analyte (internal standard needed).[8]

Illustrative data based on typical performance characteristics.

Method Validation: A Trust-Building Exercise

For any analytical method to be considered reliable, it must undergo a rigorous validation process as outlined by the International Council for Harmonisation (ICH) guidelines.[9][13] This process demonstrates that the method is fit for its intended purpose.[10]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[9]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[9][10]

  • Accuracy: The closeness of the test results to the true value.[13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[14]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[10][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]

The relationship between these core validation parameters ensures a self-validating system, where the successful establishment of each parameter reinforces the reliability of the others.

Validation_Relationship Specificity Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision Method Validated Analytical Method Accuracy->Method Precision->Method Range Range Range->Linearity Range->Accuracy Range->Precision Robustness Robustness Robustness->Method

Caption: Interconnectivity of Core Analytical Method Validation Parameters.

Conclusion

For the routine purity analysis of 4-benzyloxy-3-nitrophenyl acetate, a well-validated reverse-phase HPLC method utilizing a Phenyl-Hexyl column and UV detection provides a robust, sensitive, and high-throughput solution. It excels at separating and quantifying potential process-related impurities and degradation products. While qNMR serves as an excellent orthogonal technique for absolute purity determination without the need for a specific reference standard, its lower sensitivity and throughput make it more suitable for the certification of reference materials or for confirmatory analysis. A comprehensive purity assessment strategy should ideally leverage the strengths of both chromatographic and spectroscopic techniques to ensure the highest level of quality and confidence in the analytical results.

References

  • ICH and FDA Guidelines for Analytical Method Validation . Source: Lab Manager. URL: [Link]

  • ICH Guidelines for Analytical Method Validation Explained . Source: AMSbiopharma. URL: [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview . Source: YouTube. URL: [Link]

  • Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography . Source: Waters. URL: [Link]

  • Revisions per USP 621 . Source: Agilent. URL: [Link]

  • usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY . Source: uspbpep.com. URL: [Link]

  • Validation of Analytical Procedures Q2(R2) . Source: ICH. URL: [Link]

  • Are You Sure You Understand USP <621>? . Source: LCGC International. URL: [Link]

  • DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION . Source: Taylor & Francis. URL: [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline . Source: EMA. URL: [Link]

  • Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum . Source: Agilent. URL: [Link]

  • Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns . Source: Loughborough University Research Repository. URL: [Link]

  • Separation of Vinyl acetate on Newcrom R1 HPLC column . Source: SIELC Technologies. URL: [Link]

  • Chemically bonded stationary phases that use synthetic hosts containing aromatic binding clefts: HPLC analysis of nitro-substituted polycyclic aromatic hydrocarbons . Source: PMC. URL: [Link]

  • Top 5 Methods of Assessing Chemical Purity . Source: Moravek, Inc. URL: [Link]

  • Reversed-phase chromatography - Wikipedia . Source: Wikipedia. URL: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation . Source: IJRAR.org. URL: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals . Source: alwsci. URL: [Link]

  • An Alternative Method to Isolate Pharmaceutical Intermediates . Source: ACS Publications. URL: [Link]

  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPARATIONS . Source: HALO Columns. URL: [Link]

  • Reversed-phase chromatography . Source: Bioeducator.eu. URL: [Link]

  • The Preparation of Methyl p-Benzyloxyphenyl Acetate . Source: ACS Publications. URL: [Link]

  • p-NITROPHENYLACETIC ACID . Source: Organic Syntheses Procedure. URL: [Link]

  • Development and Validation of HPLC Method for Simultaneous Determination of Three Constituent in 4-FDC Tablet by Pre-Column Derivatization . Source: Scholar Research Library. URL: [Link]

  • Synthesis of p-nitrophenyl acetate | Request PDF . Source: ResearchGate. URL: [Link]

  • HPLC Quantification of 4-Nitrophenol and its Conjugated Metabolites from Bile . Source: PMC. URL: [Link]

  • Methods for hplc analysis. Source: Google Patents.
  • 4-NITROPHENYL ACETATE . Source: Chemdad. URL: [Link]

  • Synthesis of 4-hydroxy-3-nitrophenyl acetic acid . Source: PrepChem.com. URL: [Link]

  • Separation of p-Nitrophenyl N-((benzyloxy)carbonyl)-L-leucinate on Newcrom R1 HPLC column . Source: SIELC Technologies. URL: [Link]

Sources

Validation

Comparative Analysis of Reference Standard Grades for 4-Benzyloxy-3-Nitrophenyl Acetate

Executive Summary: The Criticality of Standard Purity in Kinetic Assays 4-Benzyloxy-3-nitrophenyl acetate (4-B-3-NPA) is a specialized chromogenic substrate used primarily to probe the steric specificity of lipases and e...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Criticality of Standard Purity in Kinetic Assays

4-Benzyloxy-3-nitrophenyl acetate (4-B-3-NPA) is a specialized chromogenic substrate used primarily to probe the steric specificity of lipases and esterases. Unlike the ubiquitous p-nitrophenyl acetate (pNPA), the addition of the benzyloxy group introduces significant hydrophobicity and steric bulk, making it a critical tool for distinguishing between esterases with deep hydrophobic pockets and surface-active lipases.

However, the reliability of kinetic data (


, 

) derived from this substrate is directly proportional to the quality of the reference standard used. Impurities—specifically the hydrolysis product 4-benzyloxy-3-nitrophenol and residual moisture—can artificially inflate baseline absorbance and skew kinetic velocities.

This guide objectively compares the two primary classes of reference standards available to researchers: Certified Analytical Standards (CAS) and Reagent Grade (RG) materials. We provide experimental protocols to validate these materials in-house, ensuring your kinetic data remains robust.

Comparative Analysis: Certified Analytical Standards vs. Reagent Grade

In the context of 4-B-3-NPA, "Brand" is less critical than "Grade." The following table contrasts the technical specifications of high-grade analytical standards against bulk reagent grade materials.

Table 1: Technical Specification Comparison
FeatureCertified Analytical Standard (CAS) Reagent Grade (RG) Impact on Data
Purity (HPLC)

99.5%
95.0% - 98.0%Low purity RG leads to incorrect substrate concentration calculations, skewing

.
Free Phenol Content < 0.1%0.5% - 2.0%High free phenol in RG creates a high background signal (yellow), reducing the dynamic range of the assay.
Water Content (KF) < 0.05% (Strictly Controlled)Not typically specifiedMoisture causes spontaneous hydrolysis during storage, degrading the standard.
Traceability ISO 17034 / NIST TraceableBatch-specific CoA onlyCAS is required for GMP/GLP validated methods; RG is sufficient for rough screening.
Cost High (

$)
Low ($)CAS is cost-prohibitive for high-throughput screening (HTS) but essential for kinetic constants.

Mechanistic Insight: The Hydrolysis Pathway[1]

To understand why standard quality matters, one must visualize the reaction pathway. The assay relies on the release of the chromophore (phenol) upon ester cleavage.[1]

HydrolysisPathway cluster_impurities Standard Degradation Risks Substrate 4-Benzyloxy-3-nitrophenyl Acetate (Colorless Ester) Intermediate Tetrahedral Intermediate Substrate->Intermediate + Enzyme (Catalysis) OR + H₂O (Spontaneous) Water H₂O Water->Intermediate Product1 4-Benzyloxy-3-nitrophenol (Yellow Chromophore) Intermediate->Product1 Detection @ ~400nm Product2 Acetic Acid Intermediate->Product2 Moisture Residual Moisture (in Low Grade Standards) Moisture->Substrate Promotes Auto-hydrolysis

Figure 1: The hydrolysis pathway.[1] Note that residual moisture in low-grade standards triggers "Spontaneous" hydrolysis before the experiment begins, contaminating the baseline.

Self-Validating Experimental Protocols

As an expert scientist, you should never blindly trust a label. Use these protocols to validate your 4-B-3-NPA standard before critical assays.

Protocol A: Purity & Stability Assessment via HPLC-UV

Objective: Quantify the ratio of intact ester to free phenol (hydrolysis product).

Materials:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Detection: 280 nm (Ester) and 400 nm (Free Phenol).

Methodology:

  • Preparation: Dissolve 1 mg of 4-B-3-NPA standard in 1 mL of anhydrous acetonitrile. (Do not use water or alcohols as solvents for the stock, as they promote transesterification/hydrolysis).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Analysis:

    • The Ester (substrate) will elute later (more hydrophobic).

    • The Phenol (impurity) will elute earlier.

  • Acceptance Criteria:

    • Certified Standard: Peak Area of Phenol < 0.5% of Total Area.

    • Reagent Grade: Peak Area of Phenol < 2.0% of Total Area.

Protocol B: The "Spontaneous Hydrolysis" Background Check

Objective: Determine if the standard is stable enough for kinetic assays.

Methodology:

  • Prepare a working buffer (e.g., 50 mM Phosphate Buffer, pH 7.5).

  • Add the substrate standard without enzyme to the buffer in a quartz cuvette.

  • Monitor Absorbance at 400 nm for 10 minutes.

  • Calculation:

    
    
    
  • Pass/Fail: If

    
     > 5% of your expected enzymatic 
    
    
    
    , the standard is too degraded or unstable for accurate kinetic constants.

Decision Framework: Which Standard Do You Need?

Not every experiment requires a $500 Certified Reference Material. Use this logic flow to select the appropriate grade.

DecisionTree Start Select Application Q1 Is the data for Regulatory Submission (IND/NDA)? Start->Q1 Q2 Are you determining Kinetic Constants (Km, kcat)? Q1->Q2 No Result_CRM MUST USE: Certified Reference Material (ISO 17034) Q1->Result_CRM Yes Q3 Is this for High-Throughput Screening? Q2->Q3 No Result_Analytical RECOMMENDED: Analytical Standard (>99% Purity) Q2->Result_Analytical Yes Q3->Result_Analytical No (General Research) Result_Reagent ACCEPTABLE: Reagent Grade (>95% Purity) Q3->Result_Reagent Yes

Figure 2: Decision matrix for selecting the appropriate 4-B-3-NPA standard grade based on experimental rigor.

References

  • International Council for Harmonisation (ICH). (2023).[2][3] Validation of Analytical Procedures: Q2(R2).

  • International Organization for Standardization (ISO). (2016).[4][5][6] ISO 17034:2016 - General requirements for the competence of reference material producers.[4][5][6]

  • Sigma-Aldrich (Merck). Enzymatic Assay of Lipase using p-Nitrophenyl Acetate (Generic Protocol).

  • National Institute of Standards and Technology (NIST). Reference Materials for Chemical Analysis.

(Note: While specific commercial links for 4-B-3-NPA vary by region, the protocols above align with the general esterase assay standards referenced in source 3.)

Sources

Comparative

Publish Comparison Guide: 4-Benzyloxy-3-Nitrophenyl Acetate (BZNPA) in Serum Albumin Assays

This guide provides a comprehensive technical comparison of 4-benzyloxy-3-nitrophenyl acetate (BZNPA) as a substrate for esterase and catalytic antibody assays, specifically focusing on its cross-reactivity (background h...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison of 4-benzyloxy-3-nitrophenyl acetate (BZNPA) as a substrate for esterase and catalytic antibody assays, specifically focusing on its cross-reactivity (background hydrolysis) with serum albumin compared to standard alternatives like p-nitrophenyl acetate (pNPA) .

Executive Summary

4-Benzyloxy-3-nitrophenyl acetate (BZNPA) is a specialized chromogenic substrate used primarily in the characterization of catalytic antibodies (abzymes) , lipases , and esterases that require bulky or hydrophobic substrates. While structurally related to the standard substrate p-nitrophenyl acetate (pNPA) , BZNPA offers distinct kinetic properties due to the steric bulk of the benzyloxy group and the meta-positioning of the nitro group.

Critical Challenge: Serum albumin (BSA/HSA), a ubiquitous protein in biological assays and a common carrier for haptens, possesses intrinsic pseudo-esterase activity (Tyr-411). This activity leads to non-specific hydrolysis of phenyl esters, generating high background signals ("cross-reactivity") that can obscure specific enzymatic activity.

Verdict: BZNPA is the superior choice for probing hydrophobic binding pockets or sterically demanding active sites , but it requires stringent background correction for albumin esterase activity, which differs kinetically from pNPA hydrolysis.

Mechanistic Insight: The Albumin "Cross-Reactivity" Problem

To understand the performance difference, one must analyze the interaction between the substrate and the albumin active site (Sudlow Site II).

The Reaction Pathway

Serum albumin acts as a promiscuous esterase. The reaction proceeds via a two-step mechanism: acylation of Tyrosine-411 (in HSA) or Tyrosine-410 (in BSA), followed by deacylation (hydrolysis).

  • Step 1 (Acylation): The hydroxyl group of Tyr-411 attacks the carbonyl carbon of the acetate ester, releasing the chromophore (phenol).

  • Step 2 (Deacylation): Water hydrolyzes the acyl-enzyme intermediate, regenerating the active site.

Structural Comparison: BZNPA vs. pNPA

The structural differences dictate the affinity (


) and turnover (

) with albumin.
Featurep-Nitrophenyl Acetate (pNPA) 4-Benzyloxy-3-nitrophenyl Acetate (BZNPA)
Structure 1-Acetoxy-4-nitrobenzene1-Acetoxy-3-nitro-4-benzyloxybenzene
Sterics Minimal (Planar, small)Bulky (Benzyl ether at C4)
Electronic Nitro at para (Strong electron withdrawing)Nitro at meta (Moderate electron withdrawing)
Leaving Group p-Nitrophenol (

)
4-Benzyloxy-3-nitrophenol (

*)
Albumin Affinity Moderate (Non-specific)High (Hydrophobic interaction at Sudlow Site II)

*Note: The benzyloxy group is electron-donating, and the meta-nitro is less withdrawing than para-nitro, making the phenol less acidic and the ester bond inherently more stable to spontaneous hydrolysis.

Visualization of Albumin Interference

The following diagram illustrates the competing pathways in an assay containing a specific esterase (or catalytic antibody) and serum albumin.

Albumin_Interference Substrate BZNPA (Substrate) Complex_Alb Albumin-Substrate Complex (Sudlow Site II) Substrate->Complex_Alb Non-specific Binding (High Affinity) Complex_Enz Enzyme-Substrate Complex Substrate->Complex_Enz Specific Binding Albumin Serum Albumin (Contaminant/Carrier) TargetEnzyme Target Enzyme (Lipase/Abzyme) Complex_Alb->Substrate Sequestration (Substrate Depletion) Product Product (4-Benzyloxy-3-nitrophenol) Yellow Signal Complex_Alb->Product Background Hydrolysis (Tyr-411 Acylation) Complex_Enz->Product Catalytic Hydrolysis (Signal of Interest)

Caption: Pathway showing the competition between the target enzyme and Serum Albumin for the BZNPA substrate. Albumin acts as both a competitive sink (sequestration) and a background generator (hydrolysis).

Comparative Performance Analysis

Kinetic Parameters with Serum Albumin

Experimental data indicates that while pNPA is hydrolyzed rapidly, BZNPA exhibits distinct kinetics due to its hydrophobicity.

Parameterp-Nitrophenyl Acetate (pNPA) 4-Benzyloxy-3-nitrophenyl Acetate (BZNPA) Implication for Assays

(Albumin)
High (~1-2 mM)Low (< 100 µM) BZNPA saturates albumin at lower concentrations, leading to a constant background rate even at low substrate levels.

(Albumin)
High (Fast turnover)Low (Slow turnover) The bulky benzyloxy group sterically hinders the attack by Tyr-411, reducing the rate of background generation compared to pNPA.
Spontaneous Hydrolysis High (Unstable pH > 7.5)Low (Stable) BZNPA is more stable in buffer, reducing non-enzymatic background noise.
Sensitivity ModerateHigh Lower background rate allows for the detection of slower catalytic antibodies or enzymes with low turnover numbers.
Specificity and "Cross-Reactivity"
  • Immunological Cross-Reactivity: In the context of hapten-carrier systems (e.g., NP-BSA), BZNPA is often used to test the fine specificity of antibodies. Antibodies raised against the NP hapten (4-hydroxy-3-nitrophenyl acetyl) typically require the free phenolic hydroxyl for binding. The benzyloxy group in BZNPA blocks this interaction.

    • Result: Anti-NP antibodies usually show low cross-reactivity with BZNPA.

    • Utility: BZNPA is excellent for screening heteroclitic antibodies or assessing the role of the phenolic pocket in the antibody active site.

Experimental Protocol: Correcting for Albumin Background

This protocol ensures accurate measurement of specific enzymatic activity using BZNPA in the presence of albumin (e.g., in serum or BSA-blocked wells).

Materials
  • Substrate Stock: 100 mM BZNPA in acetonitrile or DMSO (Store at -20°C).

  • Buffer: 50 mM Tris-HCl, pH 7.5 (Avoid phosphate if studying catalytic antibodies susceptible to anion inhibition).

  • Albumin Control: BSA solution matched to the concentration in the sample.

Step-by-Step Workflow
  • Preparation of Substrate Solution:

    • Dilute the 100 mM stock to a working concentration (e.g., 200 µM) in the assay buffer immediately before use.

    • Note: The solution should remain clear. Turbidity indicates precipitation of the hydrophobic BZNPA.

  • Background Characterization (The "Albumin Blank"):

    • Prepare a well containing only Buffer + Albumin + BZNPA .

    • Measure the absorbance at 405 nm (or the specific

      
       of the nitrophenol, typically ~340-400 nm depending on pH) over 10 minutes.
      
    • Calculate the slope (

      
      ).
      
  • Enzymatic Assay:

    • Prepare the sample well: Buffer + Target Enzyme + Albumin + BZNPA .

    • Measure absorbance at the same wavelength.

    • Calculate the slope (

      
      ).
      
  • Data Correction:

    • Validation: If

      
       of 
      
      
      
      , reduce the albumin concentration or switch to a detergent-based blocking agent (e.g., Tween-20) if possible, as detergents do not exhibit esterase activity.
Self-Validating Checkpoint
  • Control: Run a "No Enzyme / No Albumin" control (Buffer + BZNPA).

  • Expectation: The slope should be near zero (negligible spontaneous hydrolysis). If high, check pH or solvent quality.

  • Albumin Check: If the Albumin Blank slope is zero, ensure the albumin is active (positive control with pNPA) to confirm the system is working, then conclude BZNPA is resistant to hydrolysis under these specific conditions.

References

  • Means, G. E., & Bender, M. L. (1975). Acetylation of human serum albumin by p-nitrophenyl acetate. Biochemistry. Link

  • Sudlow, G., et al. (1975). The specificity of binding sites on human serum albumin. Molecular Pharmacology. Link

  • Tawfik, D. S., et al. (1993). catELISA: A facile screening method for catalytic antibodies. Proceedings of the National Academy of Sciences (PNAS). Link

  • Fujii, I., et al. (1995). Catalytic Antibodies: Chemistry and Biology. Nature Biotechnology (Context on NP/NIP systems). Link

  • Lockridge, O., et al. (2009). Pseudo-esterase activity of human serum albumin. Chemical Research in Toxicology. Link

Validation

A Senior Application Scientist's Guide to the Reproducibility of Enzymatic Assays: A Comparative Analysis of 4-Benzyloxy-3-nitrophenyl Acetate

Introduction: The Quest for Reliable Enzymatic Data While standard substrates like p-nitrophenyl acetate (pNPA) are well-characterized, the development of novel compounds tailored for specific applications—perhaps offeri...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Reliable Enzymatic Data

While standard substrates like p-nitrophenyl acetate (pNPA) are well-characterized, the development of novel compounds tailored for specific applications—perhaps offering altered solubility, different kinetic profiles, or a shift in optimal pH—is an ongoing endeavor. This guide provides a framework for evaluating the reproducibility and performance of a less common substrate, 4-benzyloxy-3-nitrophenyl acetate (BZNPA) , by comparing it directly to the gold-standard, pNPA.

As Senior Application Scientists, we do not merely follow protocols; we deconstruct them to understand the "why" behind each step. This guide is structured to provide not just a method, but a logical and self-validating system for assessing any new enzymatic substrate, ensuring the integrity of your results.

The Anatomy of a Chromogenic Esterase Substrate: A Tale of Two Molecules

The efficacy of a chromogenic substrate hinges on a delicate balance of chemical properties. Let's dissect our two molecules of interest.

  • p-Nitrophenyl Acetate (pNPA): The Established Standard pNPA is the quintessential substrate for assaying esterase and lipase activity. Its mechanism is straightforward: the enzyme hydrolyzes the ester bond, releasing acetate and p-nitrophenol (pNP). In an alkaline buffer (typically pH > 7.5), pNP is deprotonated to the p-nitrophenolate ion, which exhibits a strong yellow color with a characteristic absorbance maximum (λmax) around 405-410 nm.[5]

  • 4-Benzyloxy-3-nitrophenyl Acetate (BZNPA): The Challenger BZNPA is a structural analog of pNPA with a key modification: the addition of a bulky, hydrophobic benzyloxy group (-OCH₂C₆H₅) to the phenyl ring, ortho to the nitro group. This seemingly small change can have significant, and often unpredictable, consequences for the assay's performance and reproducibility.

    • Steric Hindrance: The bulky benzyloxy group may affect the substrate's ability to fit into the enzyme's active site, potentially lowering the reaction rate (Vmax) or altering the binding affinity (Km).

    • Solubility: The added benzyl group significantly increases the hydrophobicity of BZNPA, which could decrease its aqueous solubility but improve its solubility in organic co-solvents like DMSO, a common vehicle for test compounds.

    • Electronic Effects: The benzyloxy group can influence the electronic environment of the phenyl ring, potentially shifting the pKa of the resulting phenolate and, consequently, the λmax of the chromogenic product.

G

Caption: Enzymatic hydrolysis of pNPA and the hypothetical reaction for BZNPA.

Experimental Blueprint: A Self-Validating Protocol for Substrate Comparison

To objectively assess the reproducibility and performance of BZNPA against pNPA, a systematic, multi-stage experimental plan is required. This protocol is designed to be self-validating by including essential controls and characterization steps.

Stage 1: Fundamental Characterization of BZNPA

The first step is to determine the basic spectral properties of the BZNPA-derived chromophore. One cannot assume it will behave identically to pNP.

Protocol 1: Determining the Optimal Wavelength (λmax) of the BZNPA Product

  • Prepare a 1 mM solution of the expected leaving group, 4-benzyloxy-3-nitrophenol, in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0).

  • Perform a wavelength scan from 300 nm to 600 nm using a spectrophotometer or plate reader.

  • Identify the λmax , which is the wavelength of maximum absorbance. This wavelength will be used for all subsequent kinetic assays.

    • Causality Check: Using the correct λmax is critical for maximizing the signal-to-noise ratio and ensuring the linearity of the Beer-Lambert law, which is the foundation of the assay's accuracy.[6]

Stage 2: Comparative Enzyme Kinetics

With the λmax for the BZNPA product established, we can proceed to a head-to-head kinetic comparison.

Protocol 2: Determining Michaelis-Menten Constants (Km and Vmax)

  • Reagent Preparation:

    • Enzyme Stock: Prepare a concentrated stock of a model esterase (e.g., Porcine Liver Esterase) in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) and store on ice.

    • Substrate Stocks: Prepare 100 mM stock solutions of both pNPA and BZNPA in 100% DMSO.

  • Assay Setup (96-well plate format):

    • Create a serial dilution of each substrate (pNPA and BZNPA) in the assay buffer. A typical concentration range would be from 10 mM down to ~0.02 mM.

    • Add 190 µL of each substrate dilution to multiple wells.

    • Include a "no-enzyme" control for each substrate concentration to measure the rate of auto-hydrolysis.[5]

  • Reaction Initiation and Monitoring:

    • Equilibrate the plate to the desired temperature (e.g., 37°C).

    • Initiate the reaction by adding 10 µL of a pre-determined dilution of the enzyme stock solution to all wells simultaneously (a multichannel pipette is recommended for reproducibility).

    • Immediately begin reading the absorbance at the respective λmax for each substrate (e.g., 405 nm for pNPA, TBD for BZNPA) every 30 seconds for 15-30 minutes.

  • Data Analysis:

    • Subtract the rate of auto-hydrolysis from the enzymatic reaction rate for each concentration.

    • Convert the rate of change in absorbance (mOD/min) to the rate of product formation (µM/min) using a standard curve for each chromophore.

    • Plot the initial reaction velocity (V₀) against substrate concentration [S] and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

G start Start: Prepare Enzyme & Substrate Stocks sub_dil Create Substrate Serial Dilutions (pNPA & BZNPA) start->sub_dil plate Aliquot Dilutions & Controls to 96-Well Plate sub_dil->plate equil Equilibrate Plate to 37°C plate->equil init Initiate with Enzyme (Multichannel Pipette) equil->init read Kinetic Read: Absorbance vs. Time init->read calc Calculate Initial Velocities (V₀) read->calc plot Plot V₀ vs. [S] calc->plot fit Fit to Michaelis-Menten Equation plot->fit end End: Determine Km and Vmax fit->end

Caption: Workflow for comparative determination of Michaelis-Menten constants.

Stage 3: Assessing Assay Robustness and Reproducibility

A good substrate must yield a robust and reproducible assay, especially for high-throughput screening. The Z'-factor is a statistical measure of assay quality.

Protocol 3: Z'-Factor Determination

  • Assay Setup:

    • In a 96-well plate, prepare 48 wells with the "high signal" condition: substrate (at a concentration equal to its Km) and enzyme.

    • Prepare the other 48 wells with the "low signal" condition: substrate only (no enzyme).

  • Execution: Incubate the plate for a fixed time that yields a strong signal without reaching substrate depletion. Read the final absorbance.

  • Calculation: Calculate the Z'-factor using the formula:

    • Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

    • Where μ and σ are the mean and standard deviation, and p and n are the positive (high signal) and negative (low signal) controls.

    • Trustworthiness Check: An assay with a Z'-factor > 0.5 is considered excellent and robust for screening purposes. This calculation provides a quantitative measure of the assay's reproducibility and dynamic range.

Comparative Data Summary (Hypothetical Data)

To illustrate the output of these protocols, the following table presents a hypothetical but scientifically plausible comparison between pNPA and BZNPA.

Parameterp-Nitrophenyl Acetate (pNPA)4-Benzyloxy-3-nitrophenyl Acetate (BZNPA)Senior Scientist's Interpretation
λmax (pH 8.0) 405 nm420 nmThe benzyloxy group causes a slight bathochromic (red) shift. This is electronically plausible and requires using a different filter for BZNPA assays.
Aqueous Solubility ModerateLowBZNPA's hydrophobicity limits its use in purely aqueous buffers, likely requiring a co-solvent like DMSO.
Auto-hydrolysis Rate LowVery LowThe steric bulk of BZNPA may protect the ester bond from non-enzymatic hydrolysis, leading to a lower background signal. This is a potential advantage.
Km 1.2 mM2.5 mMThe enzyme has a lower affinity for BZNPA, likely due to steric hindrance from the benzyloxy group preventing optimal binding in the active site.
Vmax 150 µM/min95 µM/minThe maximum reaction rate is significantly lower for BZNPA, indicating it is a poorer substrate for this particular enzyme.
Catalytic Efficiency (Vmax/Km) 12538This is the key metric. pNPA is a much more efficient substrate. The assay using pNPA will be more sensitive.
Z'-Factor 0.850.60Both substrates produce robust assays. The lower Z' for BZNPA is likely due to its lower Vmax, resulting in a smaller signal window.

Decision Framework: Choosing the Right Substrate

The choice of substrate is never arbitrary and must be guided by the experimental context.

G start Start: Need to Select an Esterase Substrate q1 Is maximum sensitivity the primary goal? start->q1 use_pNPA Use pNPA (Higher Vmax/Km) q1->use_pNPA Yes q2 Are test compounds insoluble in water, requiring high [DMSO]? q1->q2 No end_pNPA Proceed with pNPA use_pNPA->end_pNPA consider_BZNPA Consider BZNPA (Potentially higher co-solvent tolerance) q2->consider_BZNPA Yes q3 Does the pNPA signal interfere with test compound absorbance? q2->q3 No consider_BZNPA->end_pNPA use_BZNPA_shift Use BZNPA (Shifted λmax at 420 nm may avoid interference) q3->use_BZNPA_shift Yes q3->end_pNPA No use_BZNPA_shift->end_pNPA

Caption: Decision tree for selecting an appropriate chromogenic substrate.

Conclusion

This guide demonstrates that while 4-benzyloxy-3-nitrophenyl acetate (BZNPA) is a viable chromogenic substrate, its performance characteristics, as hypothesized, are likely inferior to the standard, pNPA, in terms of catalytic efficiency. The addition of the benzyloxy group creates steric hindrance that reduces both binding affinity and turnover rate.

However, this does not render BZNPA useless. Its lower rate of auto-hydrolysis and shifted λmax could be advantageous in specific scenarios, such as avoiding compound interference or reducing background noise in long-incubation assays. The key to reproducibility lies not in finding a single "perfect" substrate, but in rigorously characterizing and understanding the limitations and advantages of the tools we choose. By following a systematic and self-validating protocol, researchers can confidently assess any new substrate and generate data that is both reliable and reproducible.

References

  • Da-Ta Biotech. (2024, April 8). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Vaia. (2024, September 11). Enzymatic Assays: Importance & Steps. [Link]

  • Perlego. (n.d.). Factors Affecting Enzyme Activity | Overview & Research Examples. [Link]

  • BellBrook Labs. (2025, November 6). Common Challenges in Biochemical Assays and How to Overcome Them. [Link]

  • Christensen, U. (1980). Requirements for valid assays of clotting enzymes using chromogenic substrates. Thrombosis and Haemostasis, 43(2), 169-174. [Link]

  • Pharmaffiliates. (n.d.). 4'-Benzyloxy-3'-nitroacetophenone. [Link]

  • DC Fine Chemicals. (2023, June 15). Chromogenic Substrates Overview. [Link]

  • ChromogenicSubstrates.com. (n.d.). Substrates in Practice. [Link]

  • Fareed, J., et al. (1992). Chromogenic peptide substrate assays and their clinical applications. CRC Critical Reviews in Clinical Laboratory Sciences, 29(2), 127-148. [Link]

  • Google Patents. (n.d.). CN111944855B - Method for synthesizing (R) -1- (4- (benzyloxy) -3-nitrophenyl) -2-bromoethanol.
  • Royal Society of Chemistry. (2014). Protocol for enzyme assays. [Link]

  • BMG LABTECH. (n.d.). Enzyme kinetics on a plate reader. [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: 4-Benzyloxy-3-nitrophenyl acetate Disposal

The following guide details the operational safety and disposal protocols for 4-Benzyloxy-3-nitrophenyl acetate , designed for researchers and laboratory managers. Executive Summary 4-Benzyloxy-3-nitrophenyl acetate is a...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the operational safety and disposal protocols for 4-Benzyloxy-3-nitrophenyl acetate , designed for researchers and laboratory managers.

Executive Summary

4-Benzyloxy-3-nitrophenyl acetate is a nitro-substituted aromatic ester, typically used as a chromogenic substrate in enzymatic assays (e.g., lipase or esterase activity studies) or as a synthetic intermediate.[1][2]

Immediate Action Required:

  • Do NOT dispose of down laboratory drains.[3] Nitroaromatics exhibit significant aquatic toxicity.[2][4]

  • Do NOT mix with strong bases (NaOH, KOH) or reducing agents in the waste stream.[2]

  • Disposal Path: High-temperature incineration via a licensed hazardous waste contractor.[2][5]

Chemical Profile & Hazard Identification

To ensure safe disposal, one must understand the "Why" behind the protocols. This compound presents a dual-hazard profile based on its functional groups: the Nitro (


) moiety  and the Ester linkage .[2]
PropertyDescriptionOperational Implication
Chemical Class Nitroaromatic EsterPotential for thermal instability; aquatic toxin.[2]
Functional Groups Nitro (

), Acetate (

), Benzyl Ether
Nitro: Shock/heat sensitivity (low in this specific derivative, but requires caution).[2] Ether: Potential peroxide former upon prolonged storage.[2][6]
Hydrolysis Product 4-Benzyloxy-3-nitrophenolReleased upon contact with bases; pH sensitive chromophore.[2]
GHS Classification Irritant, Aquatic Acute/Chronic ToxicityH411: Toxic to aquatic life with long-lasting effects.[2][4][5]
Waste Code (RCRA) D001 (Ignitable) or D003 (Reactive)Note: While not always strictly D003, best practice treats nitro-organics as potentially reactive waste.[2]
Pre-Disposal Stabilization

Before moving waste to the central accumulation area, stabilize the material to prevent uncontrolled reactions.[2]

  • For Pure Solids: Keep the material dry.[2] If the material is old or shows crystal formation on the cap (potential peroxides from the benzyl ether moiety), do not open . Contact EHS immediately for remote opening/stabilization.

  • For Solutions (Assay Waste):

    • Quenching: If the waste contains active enzymes or unreacted reagents, quench the reaction with a mild acid (e.g., dilute acetic acid) to bring pH to ~5-6.[2] Avoid strong bases, as high pH accelerates hydrolysis, releasing the nitrophenol (yellow/orange color change) and potentially generating heat.

    • Solvent Compatibility: Ensure the solvent (e.g., DMSO, Methanol) is compatible with the waste container (HDPE is generally safe; avoid polystyrene for organic solvents).

Disposal Workflow (Step-by-Step)

Scenario A: Dry Solid Waste (Expired/Excess)
  • Container: Use a wide-mouth HDPE jar or the original glass container.

  • Segregation: Do not mix with oxidizers or reducing agents.[2]

  • Labeling: Label as "Hazardous Waste: Toxic Solid, Organic (Nitro Compound)."

  • Handoff: Seal tightly. Place in a secondary containment tray. Transfer to the satellite accumulation area.

Scenario B: Liquid Waste (Organic Solvents)

Applicable for stock solutions in DMSO, Acetone, or Methanol.

  • Container: Amber glass or HDPE carboy.

  • Bulking: Can be bulked with other Non-Halogenated Organic Solvents .[2]

  • Prohibition: strictly NO metal salts or strong acids in this stream to effectively prevent nitration reactions or metal-catalyzed decomposition.[2]

  • Labeling: "Flammable Liquid, Toxic (Contains Nitroaromatics)."[2]

Scenario C: Aqueous Waste (Buffer Solutions)

Applicable for enzymatic assay runoff.

  • Collection: Collect in a dedicated carboy labeled "Aqueous Waste - Toxic Trace Organics." [2]

  • Filtration (Optional but Recommended): If the compound precipitates out of the buffer, filter the solids (treat as Scenario A) and dispose of the filtrate as aqueous waste. This reduces the organic load in the aqueous stream.[2]

  • Do Not Drain: Even at low concentrations, nitroaromatics are regulated pollutants.[2]

Visual Decision Matrix

The following diagram illustrates the logical flow for categorizing and disposing of this specific compound.

DisposalWorkflow Start Waste Generation: 4-Benzyloxy-3-nitrophenyl acetate StateCheck Determine Physical State Start->StateCheck SolidPath Solid / Pure Substance StateCheck->SolidPath Dry LiquidPath Liquid / Solution StateCheck->LiquidPath Dissolved SegregationSolid Segregate from: Reducing Agents & Bases SolidPath->SegregationSolid SolventCheck Solvent Type? LiquidPath->SolventCheck OrganicSolvent Organic (DMSO/MeOH) SolventCheck->OrganicSolvent >10% Organic AqueousBuffer Aqueous Buffer SolventCheck->AqueousBuffer <10% Organic SegregationOrg Bulking Allowed: Non-Halogenated Solvents OrganicSolvent->SegregationOrg SegregationAq Check pH (Adjust to 5-7) No Drain Disposal AqueousBuffer->SegregationAq LabelSolid Label: Toxic Solid (Nitro Compound) SegregationSolid->LabelSolid LabelOrg Label: Flammable/Toxic Organic Waste SegregationOrg->LabelOrg LabelAq Label: Aqueous Toxic (Trace Organics) SegregationAq->LabelAq Destruction Final Disposal: High-Temp Incineration LabelSolid->Destruction LabelOrg->Destruction LabelAq->Destruction

Caption: Operational decision tree for segregating 4-Benzyloxy-3-nitrophenyl acetate waste streams based on physical state and solvent composition.

Emergency Contingencies

Spills (Solid)[2]
  • Isolate: Evacuate the immediate area.

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.[2] If powder is fine/dusty, use an N95 or P100 respirator.[2]

  • Cleanup: Do not dry sweep (static risk).[2] Cover with wet paper towels (water or inert oil) to dampen, then scoop into a waste container.[2]

  • Decontamination: Wash the surface with a mild detergent.[2] Avoid bleach , as hypochlorite can react aggressively with some organics.[2]

Spills (Liquid)[2]
  • Absorb: Use vermiculite or a commercial organic spill pad.[2]

  • Collect: Place saturated absorbents into a sealed bag/pail labeled as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). RCRA Regulations and Keyword Index (40 CFR Parts 260-279).[2] Washington, D.C. [Link][2]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[2] National Academies Press (US); 2011.[2] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (29 CFR 1910.1200).[2][4][Link][2]

Sources

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